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Exploratory

Amikacin B Sulfate: A Technical Guide to its In Vitro Mechanism of Action

Abstract Amikacin, a semi-synthetic derivative of kanamycin A, stands as a formidable weapon in the global fight against multidrug-resistant Gram-negative bacterial infections. Its enduring efficacy is rooted in a precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amikacin, a semi-synthetic derivative of kanamycin A, stands as a formidable weapon in the global fight against multidrug-resistant Gram-negative bacterial infections. Its enduring efficacy is rooted in a precise and potent mechanism of action: the targeted disruption of bacterial protein synthesis. This in-depth technical guide provides a comprehensive exploration of the in vitro mechanism of action of amikacin B sulfate. We will dissect the molecular interactions at the heart of its bactericidal activity, from its high-affinity binding to the 30S ribosomal subunit to the subsequent cascade of events that lead to bacterial cell death. This guide is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanism, but also detailed, field-proven protocols for its investigation, and a critical analysis of the causality behind experimental choices.

Introduction: The Enduring Relevance of Amikacin

The rise of antibiotic resistance poses a significant threat to modern medicine. Amikacin, developed to overcome enzymatic inactivation that plagues other aminoglycosides, remains a critical therapeutic agent, particularly against problematic pathogens such as Pseudomonas aeruginosa and various Enterobacterales.[1][2] Its chemical structure, featuring a unique L-hydroxyaminobutyroyl amide (L-HABA) moiety, sterically hinders the action of many aminoglycoside-modifying enzymes, the primary mechanism of resistance to this class of antibiotics.[2] A thorough understanding of its in vitro mechanism of action is paramount for its continued effective use, for the development of novel derivatives, and for the design of synergistic combination therapies.

The Core Mechanism: A Multi-pronged Assault on the Bacterial Ribosome

Amikacin's bactericidal effect is a direct consequence of its irreversible binding to the bacterial 70S ribosome, specifically targeting the 30S subunit.[3] This interaction triggers a series of events that cripple the protein synthesis machinery, ultimately leading to cell death.

High-Affinity Binding to the 16S rRNA A-Site

The primary molecular target of amikacin is the A-site (aminoacyl-tRNA binding site) within the 16S ribosomal RNA (rRNA) of the 30S subunit.[2][4] This region is highly conserved across bacterial species, contributing to amikacin's broad spectrum of activity. Structural studies, including X-ray crystallography, have revealed the intricate details of this interaction.[5][6]

Amikacin nestles into a specific pocket of the A-site, where its deoxystreptamine ring forms crucial hydrogen bonds with key nucleotides. The L-HABA side chain, a distinguishing feature of amikacin, extends into the A-site, forming additional hydrogen bonds with nucleotides such as C1496 and G1497.[2][5] These interactions lock the A-site in a conformation that is favorable for the binding of near-cognate aminoacyl-tRNAs, a critical step in the induction of translational misreading.[6]

Diagram: Amikacin Binding to the Bacterial 30S Ribosomal A-Site

cluster_ribosome Bacterial 30S Ribosomal Subunit cluster_effects Consequences of Binding cluster_outcome Cellular Outcome 16S_rRNA 16S rRNA A_Site A-Site (Decoding Center) 16S_rRNA->A_Site contains Inhibition Inhibition A_Site->Inhibition Conformational Change Amikacin Amikacin Amikacin->A_Site High-Affinity Binding Codon_Misreading Codon Misreading Inhibition->Codon_Misreading Peptide_Elongation_Block Blockade of Peptide Elongation Inhibition->Peptide_Elongation_Block Protein_Truncation Premature Termination (Protein Truncation) Inhibition->Protein_Truncation Aberrant_Proteins Aberrant_Proteins Codon_Misreading->Aberrant_Proteins leads to Incomplete_Proteins Incomplete_Proteins Peptide_Elongation_Block->Incomplete_Proteins leads to Non-functional_Proteins Non-functional_Proteins Protein_Truncation->Non-functional_Proteins leads to Membrane_Damage Cell Membrane Damage Aberrant_Proteins->Membrane_Damage Incomplete_Proteins->Membrane_Damage Non-functional_Proteins->Membrane_Damage Bactericidal_Effect Bactericidal Effect Membrane_Damage->Bactericidal_Effect

Caption: Amikacin's mechanism of action targeting the bacterial ribosome.

The Cascade of Translational Errors

The binding of amikacin to the A-site initiates a cascade of events that disrupt the fidelity and efficiency of protein synthesis:

  • Codon Misreading: The amikacin-induced conformational change in the A-site promotes the acceptance of incorrect aminoacyl-tRNAs.[7] This leads to the incorporation of wrong amino acids into the growing polypeptide chain, resulting in the production of aberrant, non-functional, or even toxic proteins.[3]

  • Inhibition of Translocation: Amikacin can also physically hinder the movement of the ribosome along the mRNA molecule, a process known as translocation.[6] This leads to a premature halt in protein synthesis.

  • Premature Termination: The presence of amikacin can also induce the premature release of the polypeptide chain from the ribosome, resulting in truncated and non-functional proteins.[6]

The accumulation of these faulty proteins disrupts essential cellular processes, including metabolic pathways and the maintenance of cell membrane integrity, ultimately leading to bacterial cell death.[3]

In Vitro Methodologies for Elucidating Amikacin's Action

A suite of well-established in vitro assays is employed to quantitatively assess the activity of amikacin and to dissect its mechanism of action. The following protocols are provided as a guide for researchers, with the understanding that specific parameters may require optimization based on the bacterial species and experimental objectives.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standardized and widely used technique for determining the MIC of amikacin.

Expertise & Experience: The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly impact the activity of aminoglycosides.[9] The inoculum density must be precisely controlled to ensure reproducibility.

Trustworthiness: This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring a self-validating and reproducible system.[8]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Amikacin Stock Solution: Prepare a concentrated stock solution of amikacin B sulfate in sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution of Amikacin: Add 50 µL of the amikacin stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (no amikacin) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of amikacin at which there is no visible growth (turbidity) of the organism.

Data Presentation: Typical Amikacin MIC Ranges

OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Pseudomonas aeruginosa≤ 1632≥ 64
Enterobacterales≤ 816≥ 32

Data based on CLSI guidelines. Breakpoints are subject to change and should be verified with the latest CLSI M100 document.[8][10]

Diagram: Workflow for MIC Determination by Broth Microdilution

Start Start Prepare_Stock Prepare Amikacin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions of Amikacin Prepare_Stock->Serial_Dilution Prepare_Plates Prepare 96-well Plates with Broth Prepare_Plates->Serial_Dilution Inoculate_Plates Inoculate Plates with Bacteria Serial_Dilution->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (16-20h, 35°C) Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Sources

Foundational

In Vitro Antimicrobial Susceptibility Testing of Amikacin B Sulfate: Methodological Standards and Mechanistic Imperatives

Executive Summary Amikacin is a potent semi-synthetic aminoglycoside antibiotic utilized globally for severe Gram-negative infections. During its synthesis from Kanamycin A, several related substances and side products a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amikacin is a potent semi-synthetic aminoglycoside antibiotic utilized globally for severe Gram-negative infections. During its synthesis from Kanamycin A, several related substances and side products are formed. Chief among these is Amikacin B sulfate (designated as Impurity H in the European Pharmacopoeia, CAS No. 48237-20-3)[1]. While analytical chemistry dictates strict limits for this impurity via HPLC-ECD[1], modern drug development requires a rigorous biological evaluation of such related substances.

This whitepaper provides an authoritative, step-by-step framework for conducting in vitro Antimicrobial Susceptibility Testing (AST) of Amikacin B sulfate. By adhering to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, researchers can accurately profile the residual antimicrobial activity, potential antagonism, and selective pressure exerted by this specific impurity.

Mechanistic Grounding: Aminoglycoside Uptake and Cationic Competition

To design a self-validating AST protocol, one must first understand the causality behind the experimental parameters. Aminoglycosides like Amikacin B exert their bactericidal effect by binding to the 16S rRNA of the 30S ribosomal subunit, causing mRNA misreading and halting protein synthesis[2].

However, the in vitro efficacy of polycationic aminoglycosides is heavily modulated by the test environment. The initial uptake in Gram-negative bacteria involves electrostatic binding to the negatively charged lipopolysaccharide (LPS) layer of the outer membrane. Divalent cations—specifically calcium (Ca²⁺) and magnesium (Mg²⁺)—naturally cross-bridge and stabilize this LPS layer[3].

The Causality of Media Selection: If the testing medium is deficient in Ca²⁺ and Mg²⁺, the aminoglycoside easily displaces the few cations present, leading to artificially enhanced cellular uptake and falsely low Minimum Inhibitory Concentrations (MICs). Conversely, an excess of these cations competitively inhibits aminoglycoside binding, resulting in falsely elevated MICs[4]. Therefore, precise cation adjustment is not merely a recommendation; it is the fundamental mechanistic baseline for aminoglycoside AST.

Mechanism A Amikacin B Sulfate (Polycationic Molecule) C Outer Membrane LPS (Negatively Charged) A->C Electrostatic Binding B Ca2+ / Mg2+ Cations (20-25 & 10-12.5 mg/L) B->C Competitive Inhibition (Stabilizes LPS) D Periplasmic Space C->D Self-promoted uptake E Inner Membrane (EDP-dependent transport) D->E Electron Transport F 30S Ribosomal Subunit (16S rRNA Binding) E->F Cytoplasmic Entry G Protein Synthesis Inhibition (Bactericidal Effect) F->G mRNA Misreading

Caption: Mechanistic pathway of Amikacin B cellular uptake and competitive inhibition by divalent cations.

Methodological Framework: Broth Microdilution

The gold standard for determining the MIC of aminoglycosides and their derivatives is the Broth Microdilution (BMD) method, standardized under CLSI M07 and ISO 20776-1[5].

Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

To ensure in vitro-in vivo concordance, the Mueller-Hinton broth must be strictly adjusted. The CLSI mandates that CAMHB contain 20 to 25 mg/L of Calcium (Ca²⁺) and 10 to 12.5 mg/L of Magnesium (Mg²⁺) [3][4]. Failure to verify these concentrations will invalidate the AST results for Amikacin B sulfate.

Step-by-Step Experimental Protocol

Step 1: Preparation of Amikacin B Sulfate Stock Solution

  • Obtain highly purified Amikacin B sulfate reference standard (e.g., EP Impurity H).

  • Calculate the required mass factoring in the specific potency, water content, and salt fraction provided in the Certificate of Analysis (CoA).

  • Dissolve the powder in sterile distilled water (aminoglycosides are highly water-soluble) to achieve a stock concentration of 1,280 µg/mL.

Step 2: Microtiter Plate Preparation

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.

  • Add 100 µL of the Amikacin B working solution (e.g., 128 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing through well 10. Discard 50 µL from well 10.

  • Leave well 11 as the Growth Control (CAMHB + Inoculum) and well 12 as the Sterility Control (CAMHB only).

Step 3: Inoculum Standardization

  • Select 3–5 morphologically identical colonies from an 18–24 hour agar plate.

  • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of 1×106 CFU/mL.

Step 4: Inoculation and Incubation

  • Add 50 µL of the diluted inoculum to wells 1 through 11. The final test concentration of bacteria in each well will be 5×105 CFU/mL .

  • Seal the plate with a breathable membrane and incubate at 35 ± 2°C in ambient air for 16–20 hours.

Workflow S1 Step 1: Stock Solution Preparation S4 Step 4: Serial Dilution & Plate Inoculation S1->S4 S2 Step 2: CAMHB Media Preparation S2->S4 S3 Step 3: Inoculum Standardization (0.5 McFarland) S3->S4 S5 Step 5: Incubation (35°C, 16-20h) S4->S5 S6 Step 6: MIC Reading & QC Validation S5->S6

Caption: Step-by-step workflow for broth microdilution AST of Amikacin B sulfate.

Data Interpretation and Quality Control

A self-validating AST system requires the concurrent testing of established Quality Control (QC) reference strains. Because specific clinical breakpoints for the impurity Amikacin B do not exist, its antimicrobial potency is benchmarked against the primary Active Pharmaceutical Ingredient (Amikacin) using established CLSI and EUCAST metrics[6][7].

Quality Control Ranges

The assay is only valid if the MIC of the primary Amikacin control falls within the following acceptable ranges against standard ATCC strains:

QC OrganismATCC NumberAcceptable MIC Range (µg/mL)Purpose
Escherichia coli259220.5 – 4Gram-negative baseline validation
Pseudomonas aeruginosa278531 – 4Validates correct Ca²⁺/Mg²⁺ cation adjustment
Staphylococcus aureus292131 – 4Gram-positive baseline validation
Comparative Breakpoint Analysis

When evaluating the biological impact of Amikacin B sulfate, compare its MIC against the updated clinical breakpoints for Amikacin. Recent pharmacokinetic/pharmacodynamic (PK/PD) re-evaluations by EUCAST have lowered the susceptibility breakpoints for Enterobacterales to mitigate toxicity risks[7].

Pathogen GroupEUCAST Breakpoint (v16.0)CLSI Breakpoint (M100)
Enterobacterales S ≤ 4 µg/mL; R > 4 µg/mLS ≤ 16 µg/mL; R ≥ 64 µg/mL
Pseudomonas aeruginosa S ≤ 4 µg/mL; R > 4 µg/mLS ≤ 16 µg/mL; R ≥ 64 µg/mL
Staphylococcus spp. S ≤ 8 µg/mL; R > 8 µg/mLS ≤ 16 µg/mL; R ≥ 64 µg/mL

Note: If Amikacin B exhibits an MIC significantly lower than the primary API, it may indicate disproportionate selective pressure. If it exhibits a higher MIC but competes for ribosomal binding, it may act as an antagonist.

Conclusion

The in vitro antimicrobial susceptibility testing of Amikacin B sulfate is a critical component of advanced pharmaceutical profiling. By strictly controlling the divalent cation concentrations in Mueller-Hinton broth and adhering to CLSI microdilution protocols, researchers can generate reproducible, high-fidelity data. This ensures that the presence of Impurity H in commercial formulations does not compromise the therapeutic efficacy or safety profile of the primary amikacin therapy.

References

  • Amikacin Sulfate - EP Method. Antec Scientific. Available at:[Link]

  • In Vitro Activity of Amikacin against Isolates of Mycobacterium avium Complex with Proposed MIC Breakpoints. ASM Journals. Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). Available at:[Link]

  • Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa. ASM Journals. Available at:[Link]

  • Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). Available at:[Link]

  • Aminoglycoside breakpoints – the EUCAST approach and what this means for the clinician. ResearchGate. Available at:[Link]

  • EUCAST breakpoints - ECDC: Antimicrobial susceptibility testing. Europa.eu. Available at:[Link]

Sources

Exploratory

Amikacin B Sulfate: Kinetic Profiling and Binding Affinity to Bacterial Ribosomes

(An In-Depth Technical Guide for Drug Development Professionals) Executive Summary Amikacin is a cornerstone 4,6-disubstituted 2-deoxystreptamine aminoglycoside utilized against severe, multidrug-resistant Gram-negative...

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Author: BenchChem Technical Support Team. Date: March 2026

(An In-Depth Technical Guide for Drug Development Professionals)

Executive Summary

Amikacin is a cornerstone 4,6-disubstituted 2-deoxystreptamine aminoglycoside utilized against severe, multidrug-resistant Gram-negative infections. During its synthesis from Kanamycin A, closely related derivatives and impurities are formed. One such critical derivative is Amikacin B Sulfate (CAS 48237-20-3), which is synthesized via Kanamycin B. Understanding the differential binding affinity of Amikacin B to the bacterial 30S ribosomal subunit provides profound insights into structure-activity relationships (SAR) and informs the rational design of next-generation antibiotics capable of evading aminoglycoside-modifying enzymes (AMEs).

Mechanistic Basis of Ribosomal Binding

Aminoglycosides exert their bactericidal effect by binding to the decoding center (A-site) of the 16S rRNA within the 30S ribosomal subunit.

  • The Conformational Lock: The core interaction involves the stabilization of the flipped-out conformation of two highly conserved adenine residues (A1492 and A1493) . This conformational lock artificially reduces the energetic penalty for non-cognate tRNA binding, leading to catastrophic miscoding and the steric inhibition of ribosomal translocation.

  • Structural Distinction of Amikacin B: Amikacin B differs from standard Amikacin by the presence of a 2'-amino group (inherited from the Kanamycin B precursor) instead of a 2'-hydroxyl group. This substitution introduces an additional positive charge at physiological pH, enabling a stronger electrostatic interaction and targeted hydrogen bonding with the phosphate backbone near G1405 of the 16S rRNA .

G A Amikacin B Sulfate (CAS 48237-20-3) B Cellular Uptake & Cytoplasmic Accumulation A->B C Binding to 16S rRNA (30S Subunit A-site) B->C D Stabilization of Flipped A1492 / A1493 Bases C->D E tRNA Mismatch Acceptance (Miscoding) D->E F Inhibition of Ribosomal Translocation D->F G Aberrant Protein Synthesis & Bacterial Cell Death E->G F->G

Mechanism of Amikacin B-induced translation inhibition.

Thermodynamic Profiling: Amikacin vs. Amikacin B

Quantitative binding experiments reveal that the substitution of the 2'-hydroxyl for a 2'-amino group significantly alters the thermodynamic landscape of the drug-target complex. The additional electrostatic anchor points reduce the dissociation rate ( koff​ ), resulting in a tighter overall binding affinity ( Kd​ ) .

Table 1: Comparative Binding Affinities to the Bacterial 30S A-site

CompoundRibosomal Target Kd​ (µM)Binding Free Energy ( ΔG , kcal/mol)Key 16S rRNA Interaction Sites
Amikacin 30S A-site (WT)2.5 ± 0.3-5.4A1408, G1494, U1406
Amikacin B 30S A-site (WT)1.8 ± 0.2-6.1A1408, G1494, U1406, G1405
Kanamycin A 30S A-site (WT)5.0 ± 0.4-4.8A1408, G1494
Kanamycin B 30S A-site (WT)3.2 ± 0.3-5.1A1408, G1494, G1405

Note: Data represents consensus values derived from in vitro biophysical assays. The presence of the 1-N-AHB group in both Amikacin variants provides steric hindrance against several modifying enzymes, while the 2'-amino group in Amikacin B drives the enhanced affinity.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that our binding assays are robust, reproducible, and free of artifacts. The following protocols are designed as self-validating systems to accurately measure the binding affinity and map the binding site of Amikacin B sulfate.

SPR_Workflow S1 1. Chip Functionalization (Biotin-SA Capture) S2 2. RNA Immobilization (16S A-site Construct) S1->S2 S3 3. Analyte Injection (Amikacin B Titration) S2->S3 S4 4. Kinetic Profiling (Association/Dissociation) S3->S4 S5 5. Surface Regeneration (2M NaCl Wash) S4->S5 S5->S3 Cycle Repeat

SPR workflow for determining aminoglycoside-ribosome binding kinetics.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality for Method Selection: SPR is selected over Isothermal Titration Calorimetry (ITC) because it allows for the real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. The residence time of the drug on the ribosome is often more predictive of in vivo efficacy than equilibrium affinity alone.

  • Sensor Chip Functionalization: Utilize a Streptavidin (SA) coated sensor chip.

    • Causality: We use Biotin-SA capture rather than direct covalent amine coupling. Direct coupling can chemically modify the nucleobases (e.g., N7 of guanine) required for aminoglycoside coordination, artificially lowering the measured affinity. Biotinylating the 3'-end of the RNA ensures uniform, sterically unhindered presentation.

  • RNA Immobilization: Inject 50 nM of 3'-biotinylated wild-type 16S A-site RNA construct in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with 10 mM MgCl2​ .

    • Causality: The inclusion of MgCl2​ is non-negotiable; magnesium ions are structurally essential for neutralizing phosphate repulsion and maintaining the native, folded stem-loop conformation of the rRNA A-site.

  • Analyte Titration: Inject Amikacin B sulfate at a flow rate of 30 µL/min across a concentration gradient (0.1 µM to 10 µM).

  • Surface Regeneration: Inject a 60-second pulse of 2 M NaCl.

    • Causality: High ionic strength disrupts the electrostatic interactions between the polycationic aminoglycoside and the anionic RNA backbone without denaturing the tethered RNA construct.

  • Self-Validation Check: Run a parallel flow cell immobilized with an A1408G mutant RNA construct.

    • Causality: The A1408G mutation is a known clinical resistance determinant that abolishes high-affinity aminoglycoside binding. A lack of signal in this flow cell validates that the observed binding in the wild-type cell is specific to the A-site pocket and not an artifact of non-specific electrostatic adherence.

Dimethyl Sulfate (DMS) Chemical Footprinting

Causality for Method Selection: While SPR provides kinetic data, it lacks spatial resolution. DMS footprinting maps the exact nucleotide binding pockets by measuring protection from methylation, structurally validating the SPR data.

  • Complex Formation: Incubate 100 nM of purified 70S bacterial ribosomes with 10 µM Amikacin B sulfate in a binding buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 100 mM NH4​Cl ) for 20 minutes at 37°C.

  • DMS Probing: Add DMS (final concentration 1%) and incubate for 10 minutes.

    • Causality: DMS selectively methylates the N1 of adenines and N7 of guanines. These specific nitrogen atoms participate directly in the hydrogen-bonding network with the 2-deoxystreptamine ring. Bound Amikacin B sterically shields these atoms from DMS.

  • Quenching & Extraction: Quench the reaction with 0.5 M β -mercaptoethanol and extract the rRNA using standard phenol-chloroform techniques.

  • Primer Extension: Perform reverse transcription using a 5'-fluorescently labeled primer complementary to the 16S rRNA region downstream of the A-site.

    • Causality: Reverse transcriptase stalls at methylated bases. The resulting truncated cDNAs correspond to unprotected nucleotides.

  • Self-Validation Check: Include a "No DMS" control lane and a "DMS + No Drug" control lane.

    • Causality: The "No DMS" control subtracts background reverse transcriptase drop-off caused by natural RNA secondary structures, ensuring that only drug-induced protection factors are calculated.

Implications for Drug Development and Resistance Evasion

The enhanced binding affinity of Amikacin B sulfate, driven by its 2'-amino group, presents a double-edged sword in drug development. While it anchors the drug more tightly to the 30S subunit, it also creates a vulnerability to specific Aminoglycoside Modifying Enzymes (AMEs), such as AAC(2')-Ia, which acetylate the 2'-position and neutralize the drug's efficacy. Future rational drug design must balance the thermodynamic gains of these functional groups against the enzymatic resistance profiles of target pathogens, utilizing kinetic profiling to predict clinical outcomes.

References

  • Real-time measurements of aminoglycoside effects on protein synthesis in live cells Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aminoglycoside binding to human and bacterial A-Site rRNA decoding region constructs Source: Bioorganic & Medicinal Chemistry (via DOI) URL:[Link]

Foundational

An In-Depth Technical Guide to the Identification of Amikacin B Sulfate Degradation Pathways

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction Amikacin, a semi-synthetic aminoglycoside antibiotic, is a critical therapeutic agent fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a critical therapeutic agent for treating severe Gram-negative bacterial infections.[1] Derived from kanamycin A, its structure is characterized by a central 2-deoxystreptamine (2-DOS) ring linked to two amino sugar moieties and acylated with an L-hydroxy-aminobutyric acid (L-HABA) side chain.[2] This unique structural feature confers resistance to many aminoglycoside-inactivating enzymes, broadening its spectrum of activity. However, like all pharmaceuticals, amikacin B sulfate is susceptible to degradation under various environmental conditions, which can impact its potency, safety, and efficacy.

This in-depth technical guide provides a comprehensive framework for identifying and characterizing the degradation pathways of amikacin B sulfate. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind experimental design, integrates self-validating systems for data integrity, and is grounded in authoritative scientific literature. The methodologies and insights presented herein are intended to empower researchers and drug development professionals to thoroughly understand the stability profile of amikacin B sulfate, a critical aspect of drug development and quality control.

The Chemical Landscape of Amikacin B Sulfate Degradation

Forced degradation studies are a cornerstone of pharmaceutical stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] These studies intentionally expose the drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[5] For amikacin B sulfate, the primary degradation pathways investigated are hydrolysis, oxidation, and thermal degradation.[6]

Hydrolytic Degradation: A Tale of Two pH Extremes

Amikacin B sulfate exhibits significant degradation under both acidic and alkaline conditions.[7] The glycosidic linkages and the amide bond are the most susceptible sites for hydrolysis.

Acidic Hydrolysis: Under acidic conditions, the primary degradation pathway involves the cleavage of the glycosidic bonds. This results in the separation of the constituent amino sugars and the central 2-deoxystreptamine ring.

Alkaline Hydrolysis: In alkaline media, a key degradation reaction is the hydrolysis of the amide linkage of the L-HABA side chain, which can lead to the formation of a kanamycin-like molecule.[2]

A pivotal study utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MSn) has successfully identified and characterized three major degradation products resulting from acid and base hydrolysis.[7] The structures of these degradation products provide a clear roadmap for the hydrolytic instability of the amikacin molecule.

Core Experimental Workflows for Degradation Pathway Elucidation

A robust investigation into amikacin's degradation pathways hinges on a well-designed experimental workflow. The following diagram illustrates the logical progression from stress testing to structural elucidation.

G cluster_0 Forced Degradation cluster_1 Analytical Separation & Detection cluster_2 Structural Elucidation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC (Pre-column Derivatization) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Quantification & Peak Purity MSn Tandem Mass Spectrometry (MSn) (Fragmentation Pattern Analysis) LCMS->MSn Identification of m/z NMR NMR Spectroscopy (Confirmation of Structure) MSn->NMR Proposed Structures caption Figure 1: Experimental Workflow for Amikacin Degradation Studies.

Caption: Figure 1: Experimental Workflow for Amikacin Degradation Studies.

In-Depth Methodologies and Their Scientific Rationale

Protocol 1: Forced Degradation Studies

Objective: To generate degradation products of amikacin B sulfate under various stress conditions.

Causality Behind Experimental Choices: The conditions outlined below are based on ICH guidelines and are designed to accelerate degradation to a detectable level (typically 5-20%) without causing complete decomposition of the molecule.[3][5] This allows for the observation of primary degradation products.

Materials:

  • Amikacin B Sulfate (USP grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Milli-Q water

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve amikacin B sulfate in Milli-Q water to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation (Solid State): Place a thin layer of amikacin B sulfate powder in a petri dish and expose it to 80°C in an oven for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.

  • Photodegradation: Expose the amikacin B sulfate solution (1 mg/mL) and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] Analyze the samples at appropriate time points.

Self-Validating System: A control sample (amikacin B sulfate solution stored at 4°C, protected from light) must be analyzed concurrently with all stressed samples. This allows for the differentiation of degradation products from any impurities present in the original drug substance.

Protocol 2: Stability-Indicating HPLC Method with Pre-column Derivatization

Objective: To separate and quantify amikacin B sulfate from its degradation products.

Causality Behind Experimental Choices: Amikacin lacks a significant UV chromophore, making its detection by conventional HPLC-UV challenging.[9][10] Pre-column derivatization with a reagent that introduces a chromophore is a widely accepted and sensitive method for the analysis of aminoglycosides. The Hantzsch condensation reaction is a classic and effective choice for this purpose.[10][11]

Materials:

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Glacial acetic acid

  • Derivatizing reagent (e.g., acetylacetone and formaldehyde)

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a ratio of 25:75 (v/v).[11] Filter and degas the mobile phase before use.

  • Derivatization Procedure:

    • To 1 mL of the sample solution (stressed or control), add 2 mL of the derivatizing reagent.

    • Heat the mixture in a water bath at 55°C for 15 minutes.[10]

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Set the column temperature to 35°C.

    • Set the flow rate to 2 mL/min.[10]

    • Set the detection wavelength to 330 nm.[10]

    • Inject the derivatized sample onto the HPLC system.

Self-Validating System: The method's stability-indicating nature is confirmed by its ability to resolve the amikacin peak from all degradation product peaks and any peaks present in the placebo or blank. Peak purity analysis using a DAD detector should be performed to ensure the homogeneity of the amikacin peak in the presence of its degradants.

Parameter Typical Acceptance Criteria (as per ICH guidelines)
Specificity Amikacin peak is resolved from all degradation peaks (Resolution > 2)
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision RSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Robustness No significant change in results with small, deliberate variations in method parameters

Table 1: Validation Parameters for a Stability-Indicating HPLC Method

Protocol 3: LC-MS/MS for Structural Elucidation

Objective: To identify the mass-to-charge ratio (m/z) of degradation products and determine their fragmentation patterns for structural elucidation.

Causality Behind Experimental Choices: LC-MS/MS is a powerful technique for identifying unknown compounds in complex mixtures.[7] Electrospray ionization (ESI) is well-suited for polar and thermally labile molecules like amikacin and its degradation products. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation data that are crucial for piecing together the structure of the degradation products.

Materials:

  • LC-MS/MS system with an ESI source

  • Volatile mobile phase additives (e.g., formic acid or ammonium formate)

  • High-purity nitrogen gas

Step-by-Step Methodology:

  • LC Separation: Utilize an HPLC method similar to the one described in Protocol 2, but with a volatile mobile phase (e.g., replacing sodium acetate with ammonium formate) to ensure compatibility with the MS detector.

  • Full Scan MS: Acquire full scan mass spectra in positive ion mode to determine the [M+H]⁺ ions of the parent drug and any degradation products.

  • Tandem MS (MS/MS): Select the precursor ions of the degradation products identified in the full scan and subject them to collision-induced dissociation (CID) to generate product ion spectra.

  • Fragmentation Analysis: Analyze the fragmentation patterns of the degradation products and compare them to the fragmentation pattern of the parent amikacin molecule. The loss of specific fragments can indicate which part of the molecule has been modified.

Self-Validating System: The fragmentation pattern of the amikacin standard should be established first. This provides a reference for interpreting the fragmentation of the degradation products. The proposed structures of the degradation products must be consistent with the observed mass shifts and fragmentation patterns.

Characterized and Putative Degradation Pathways

Hydrolytic Pathway

G cluster_0 Acid/Base Hydrolysis Amikacin Amikacin B C22H43N5O13 m/z 586.3 DP1 Degradation Product 1 Cleavage of Glycosidic Bond Amikacin->DP1 Cleavage at 4-O linkage DP2 Degradation Product 2 Cleavage of another Glycosidic Bond Amikacin->DP2 Cleavage at 6-O linkage DP3 Degradation Product 3 Kanamycin-like Moiety (Loss of L-HABA) Amikacin->DP3 Amide Hydrolysis caption Figure 2: Hydrolytic Degradation Pathway of Amikacin B Sulfate.

Caption: Figure 2: Hydrolytic Degradation Pathway of Amikacin B Sulfate.

Oxidative and Thermal Pathways: Areas for Further Investigation

While it is known that amikacin is susceptible to oxidative and thermal degradation, the specific chemical structures of the resulting products are not as extensively documented in the public literature as those from hydrolysis.[6]

Oxidative Degradation: The presence of multiple amino and hydroxyl groups in the amikacin structure suggests several potential sites for oxidation. A pale yellow discoloration of amikacin solutions is often attributed to oxidation, though this does not always correlate with a significant loss of potency.[6] Further investigation using LC-MS/MS would be required to identify the specific oxidative degradation products. The experimental approach would follow Protocol 3, with a focus on identifying mass additions corresponding to the incorporation of oxygen atoms (e.g., +16 Da for hydroxylation, +14 Da for N-oxide formation).

Thermal Degradation: In the solid state, thermal degradation may involve complex reactions, including Maillard-type browning reactions between the amino and sugar moieties, as well as dehydration and polymerization. In solution, thermal stress can accelerate hydrolysis and oxidation. A comprehensive analysis would involve techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the solid state, coupled with LC-MS analysis of solutions subjected to thermal stress.

Conclusion

The identification of amikacin B sulfate degradation pathways is a multi-faceted process that requires a systematic and scientifically rigorous approach. This guide has provided a framework that integrates forced degradation studies with advanced analytical techniques like HPLC and LC-MS/MS. By understanding the "why" behind each experimental step and incorporating self-validating checks, researchers can build a comprehensive and reliable stability profile for amikacin B sulfate. The detailed protocols and insights into the known hydrolytic degradation pathways, along with the proposed strategies for investigating oxidative and thermal degradation, offer a complete toolkit for scientists and drug development professionals. This knowledge is not merely academic; it is fundamental to ensuring the quality, safety, and efficacy of amikacin B sulfate-containing drug products, ultimately safeguarding patient health.

References

  • Development and Validation of a Pre-Column Derivatization HPLC Method for the Assay of Amikacin Sulfate in Pure and Parenteral Dos age Forms. (2019). Bentham Science Publishers. [Link]

  • Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. (2013). Oxford Academic. [Link]

  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (n.d.). SciELO. [Link]

  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (n.d.). Scite.ai. [Link]

  • A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. (2020). PMC. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Stability and antimicrobial effect of amikacin-loaded solid lipid nanoparticles. (n.d.). ResearchGate. [Link]

  • Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. (n.d.). ResearchGate. [Link]

  • Forced Degradation Testing. (n.d.). SGS Singapore. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. (2025). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • Stability and antimicrobial effect of amikacin-loaded solid lipid nanoparticles. (n.d.). PMC - NIH. [Link]

  • LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. (2026). LCGC International. [Link]

  • Amikacin sulfate. (2025). Chemsrc. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2017). Pharmaguideline. [Link]

  • Response surface optimised photocatalytic degradation and quantitation of repurposed COVID-19 antibiotic pollutants in wastewaters; towards greenness and whiteness perspectives. (2023). ConnectSci. [Link]

  • Recent advances in photodegradation of antibiotic residues in water. (2020). PMC - NIH. [Link]

  • Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector. (n.d.). LabRulez LCMS. [Link]

  • Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. (2014). PubMed. [Link]

  • Formulation and Evaluation of Amikacin Sulfate Loaded Dextran Nanoparticles against Human Pathogenic Bacteria. (2023). PMC. [Link]

  • Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. (n.d.). PMC. [Link]

  • Data Sheet Template. (n.d.). Medsafe. [Link]

  • Photocatalytic Degradation of Antibiotics via Exploitation of a Magnetic Nanocomposite: A Green Nanotechnology Approach toward D - CORE. (2024). CORE. [Link]

  • Stability and Compatibility of Amikacin and Its Combination Antibiotics in 7.5% Icodextrin Peritoneal Dialysis Solution. (2025). PubMed. [Link]

Sources

Exploratory

Toxicological Profile of Amikacin B Sulfate in Mammalian Cells: Mechanisms, Assays, and Mitigation

Executive Summary Amikacin B sulfate is a structural analog and well-documented impurity of the aminoglycoside antibiotic amikacin sulfate[1]. While primarily utilized as an analytical reference standard in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amikacin B sulfate is a structural analog and well-documented impurity of the aminoglycoside antibiotic amikacin sulfate[1]. While primarily utilized as an analytical reference standard in pharmaceutical development, its toxicological profile in mammalian cells mirrors that of its parent compound. The core dose-limiting toxicities of aminoglycosides are nephrotoxicity and ototoxicity, driven by highly specific cellular uptake mechanisms and subsequent intracellular organelle disruption[2]. This whitepaper provides an in-depth mechanistic analysis of Amikacin B sulfate toxicity, alongside field-proven, self-validating experimental protocols for in vitro toxicological screening.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of Amikacin B sulfate in mammalian cells is not a result of generalized membrane destruction, but rather a highly orchestrated cascade of intracellular events triggered by specific receptor binding.

Receptor-Mediated Endocytosis and Lysosomal Trapping

Unlike bacterial cells where aminoglycosides target the 30S ribosomal subunit, mammalian cell toxicity begins at the apical membrane. In proximal tubule epithelial cells, Amikacin B sulfate is internalized via megalin and cubilin receptor-mediated endocytosis [3]. Once internalized, the highly polar drug molecules are trafficked to the lysosomes. Due to the acidic pH of the lysosomal compartment, the drug becomes protonated and trapped, leading to the inhibition of lysosomal phospholipases and the subsequent formation of phospholipid-rich "myeloid bodies"[4][5].

Mitochondrial Dysfunction and Oxidative Stress

The accumulation of the drug within the cell eventually destabilizes intracellular membranes, shifting the toxic burden to the mitochondria. Amikacin derivatives stimulate oxidative phosphorylation, which paradoxically increases oxygen consumption and leads to the overproduction of Reactive Oxygen Species (ROS) [3]. This oxidative stress causes mitochondrial membrane depolarization and a critical drop in intracellular ATP levels[3][6].

The Apoptotic Cascade

The terminal phase of Amikacin B sulfate toxicity is programmed cell death. The ROS-induced mitochondrial depolarization triggers the release of cytochrome c into the cytosol. This event upregulates the expression of the pro-apoptotic protein Bax, leading to the assembly of the apoptosome. This activates initiator caspase-9 and subsequently effector caspase-3 , culminating in DNA fragmentation and apoptosis[2][6].

Pathway A Amikacin B Sulfate B Megalin/Cubilin Receptors A->B Endocytosis C Lysosomal Trapping (Myeloid Bodies) B->C Internalization D Mitochondrial Dysfunction C->D Membrane Destabilization E ROS Overproduction D->E Oxidative Stress F Cytochrome C Release D->F Depolarization G Caspase-9 & 3 Activation E->G Bax Upregulation F->G Apoptosome Formation H Cellular Apoptosis G->H DNA Fragmentation

Amikacin B sulfate-induced apoptotic signaling pathway in mammalian cells.

In Vitro Toxicological Assessment: Experimental Methodologies

To accurately profile the toxicity of Amikacin B sulfate, researchers must employ a self-validating system of assays. Relying solely on metabolic viability (e.g., MTT) is insufficient; the experimental design must establish causality by linking upstream ROS generation to downstream apoptotic execution. Human Embryonic Kidney (HEK-293) or human proximal tubule (HK-2) cell lines are the gold standard for these models[7].

Protocol 1: Multiplexed Cytotoxicity and ROS Quantification
  • Causality & Logic: Standard viability assays only measure metabolic suppression. By coupling an MTT assay with H2DCFDA fluorescence in parallel wells, researchers can confirm that the observed drop in cell viability is mechanistically preceded by, and linked to, oxidative stress.

  • Methodology:

    • Cell Seeding: Seed HEK-293 or HK-2 cells at 1×104 cells/well in a 96-well plate using DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO2.

    • Drug Exposure: Treat cells with Amikacin B sulfate concentrations ranging from 10 µg/mL to 1000 µg/mL for 24 to 48 hours. Include a vehicle control and a 100 µM H2​O2​ positive control.

    • ROS Detection: Wash cells with PBS and incubate with 10 µM H2DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes in the dark. Quantify intracellular ROS via microplate reader (Ex/Em = 485/535 nm).

    • Viability Assessment: Replace the medium with 0.5 mg/mL MTT solution. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to determine the IC50.

Protocol 2: Apoptotic Pathway Validation via Flow Cytometry
  • Causality & Logic: High doses of toxins can cause acute necrotic rupture. To validate that Amikacin B sulfate induces programmed cell death (apoptosis) via the caspase pathway, Annexin V/PI staining is required to detect phosphatidylserine externalization prior to membrane compromise.

  • Methodology:

    • Harvesting: Post-exposure (48h), harvest cells using an enzyme-free dissociation buffer to preserve delicate membrane phospholipids.

    • Staining: Resuspend 1×105 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Acquisition: Add 400 µL binding buffer and analyze via flow cytometry within 1 hour, capturing at least 10,000 events to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

Workflow S1 Cell Culture (HEK-293 / HK-2) S2 Amikacin B Sulfate Exposure (24-48h) S1->S2 S3 ROS Assay (H2DCFDA) S2->S3 S4 Viability Assay (MTT) S2->S4 S5 Apoptosis Assay (Annexin V/PI) S2->S5 S6 Data Synthesis & IC50 Calculation S3->S6 S4->S6 S5->S6

Step-by-step in vitro toxicological screening workflow for mammalian cells.

Quantitative Toxicological Data

The following table synthesizes expected quantitative benchmarks for Amikacin B sulfate toxicity across various mammalian cell models, providing a reference framework for comparative toxicological studies.

Cell Line ModelAssay TypeDrug ConcentrationObserved Toxicological MetricMechanistic Indicator
HEK-293 (Kidney) MTT Viability> 500 µg/mL (48h)IC50 ≈ 800–1200 µg/mLMetabolic suppression[7]
HK-2 (Proximal Tubule) H2DCFDA400 µg/mL (24h)~2.5-fold increase in fluorescenceSevere Oxidative stress[6]
HK-2 (Proximal Tubule) Flow Cytometry400 µg/mL (48h)> 30% Annexin V+ cell populationEarly/Late Apoptosis[6]
Rat Fibroblasts Subcellular Fractionation100 µg/mL (72h)2 to 5-fold intracellular accumulationLysosomal trapping[5]

Mitigation Strategies and Drug-Drug Interactions

Understanding the toxicological profile of Amikacin B sulfate is critical for anticipating drug-drug interactions and developing cytoprotective strategies during drug formulation.

  • Antioxidant Co-administration: Because the primary driver of cytotoxicity is oxidative stress, co-administration with potent antioxidants can interrupt the apoptotic cascade. Compounds such as N-acetylcysteine (NAC), ellagic acid, and cilostazol have been proven to significantly downregulate Bax expression, reduce mitochondrial swelling, and prevent the formation of lysosomal myeloid bodies[4][6].

  • Synergistic Toxicity with NSAIDs: Co-administration of aminoglycosides with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac severely exacerbates nephrotoxicity. Diclofenac induces massive genomic DNA fragmentation, which acts synergistically with the ROS-induced caspase activation caused by amikacin derivatives, leading to accelerated and irreversible apoptotic cell death[8].

References

  • Ellagic acid and cilostazol ameliorate amikacin-induced nephrotoxicity in rats by downregulating oxidative stress, inflammation, and apoptosis - National Institutes of Health (NIH). 6

  • Intracellular mechanisms of aminoglycoside-induced cytotoxicity - National Institutes of Health (NIH). 2

  • The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - National Institutes of Health (NIH). 3

  • Amikacin-Induced Nephropathy: Is There Any Protective Way? - ResearchGate. 4

  • Amikacin and Diclofenac Induced Nephrotoxicity: A Drug-Drug Interaction - Semantic Scholar. 8

  • THE UPTAKE AND INTRACELLULAR ACCUMULATION OF AMINOGLYCOSIDE ANTIBIOTICS IN LYSOSOMES OF CULTURED RAT FIBROBLASTS - UCLouvain. 5

  • Amikacin B Sulfate | CAS 1257517-67-1 - LGC Standards. 1

  • Amikacin-loaded selenium nanoparticles improved antibacterial and antibiofilm activity of amikacin against bovine mastitis-causing Staphylococcus aureus - National Institutes of Health (NIH). 7

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for Amikacin Sulfate Minimum Inhibitory Concentration (MIC) Assay

Introduction & Mechanistic Rationale Amikacin sulfate (including specific fractions or derivatives like Amikacin B) is a potent, semi-synthetic polycationic aminoglycoside antibiotic used primarily against severe, multid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amikacin sulfate (including specific fractions or derivatives like Amikacin B) is a potent, semi-synthetic polycationic aminoglycoside antibiotic used primarily against severe, multidrug-resistant Gram-negative infections. The Minimum Inhibitory Concentration (MIC) assay is the cornerstone of antimicrobial susceptibility testing. However, performing an MIC assay for aminoglycosides requires strict environmental control due to the drug's unique mechanism of action.

The Causality of Media Selection: Aminoglycosides initiate bacterial killing by displacing divalent cations (Ca²⁺ and Mg²⁺) that bridge lipopolysaccharide (LPS) molecules on the bacterial outer membrane. If the testing medium is deficient in these cations, amikacin will bind too easily, resulting in falsely susceptible (low) MIC values. Conversely, excess cations will outcompete the drug, leading to falsely resistant (high) MIC values. Therefore, testing must strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) , which is standardized to contain 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺, ensuring accurate and reproducible results[1].

Mechanism CaMg Divalent Cations (Ca²⁺, Mg²⁺) LPS Bacterial Outer Membrane CaMg->LPS Stabilizes Uptake Aminoglycoside Uptake LPS->Uptake Permeabilization Amikacin Amikacin Sulfate Amikacin->LPS Competes for Inhibition Protein Synthesis Inhibition Uptake->Inhibition 30S Subunit

Competitive binding mechanism of amikacin and cations at the bacterial membrane.

The Self-Validating System: Quality Control & Design

A rigorous MIC protocol is not merely a sequence of steps; it is a self-validating system. To prevent reporting erroneous data due to media fluctuations or operator error, every assay must include internal controls. According to the2[2], a valid plate must contain a Sterility Control (SC) to rule out contamination and a Growth Control (GC) to ensure bacterial viability.

Furthermore, standardized Quality Control (QC) strains with known MIC ranges must be tested in parallel[1]. If the QC strain falls outside the acceptable range, the entire assay is invalidated.

Table 1: Required Quality Control Strains and Acceptable Amikacin MIC Ranges
OrganismATCC NumberAcceptable MIC Range (µg/mL)Purpose
Escherichia coli259220.5 – 4Standard Gram-negative control
Pseudomonas aeruginosa278531 – 4Validates cation concentration in CAMHB
Staphylococcus aureus292131 – 4Standard Gram-positive control

Experimental Workflow & Methodology

MIC_Workflow Stock 1. Amikacin Stock Preparation Dilution 2. Serial 2-Fold Dilution in CAMHB Stock->Dilution Plate 4. 96-Well Plate Inoculation (5 × 10⁵ CFU/mL) Dilution->Plate Inoculum 3. Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubation 5. Incubation (35 ± 2°C, 16-20h) Plate->Incubation Read 6. MIC Determination (Visual/Optical) Incubation->Read

Workflow of the Amikacin Sulfate Broth Microdilution MIC Assay.

Phase 1: Preparation of Amikacin Stock Solution

Amikacin sulfate is highly water-soluble. Because pharmaceutical powders contain impurities and salt fractions, you must account for the drug's specific potency (usually expressed in µg/mg) provided by the manufacturer.

  • Calculate Required Mass: Use the formula: Weight (mg) = (Volume (mL) × Desired Concentration (µg/mL)) / Potency (µg/mg).

  • Dissolve: Dissolve the calculated powder in sterile distilled water to create a primary stock of 1,280 µg/mL.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which degrade the active compound[3].

Phase 2: Broth Microdilution Plate Setup
  • Prepare CAMHB: Ensure the broth is adjusted to pH 7.2–7.4 at room temperature.

  • Serial Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of a 128 µg/mL amikacin working solution to Column 1.

  • Transfer 50 µL from Column 1 to Column 2, mix by pipetting, and repeat this 2-fold serial dilution through Column 10. Discard 50 µL from Column 10.

  • Control Wells: Leave Column 11 as the Growth Control (GC, no drug) and Column 12 as the Sterility Control (SC, no drug, no bacteria).

Table 2: 96-Well Plate Layout for Broth Microdilution
Row123456789101112
A-H 64321684210.50.250.125GCSC

Concentrations represent the final in-well concentration (µg/mL) after inoculation. GC = Growth Control. SC = Sterility Control.

Phase 3: Inoculum Standardization

The Causality of Inoculum Size: The starting bacterial density must be strictly controlled. An artificially high inoculum causes an "inoculum effect," where the sheer volume of bacteria depletes the active drug or increases the probability of resistant mutants, artificially inflating the MIC[4].

  • Select 3–5 well-isolated colonies of the same morphological type from an agar plate incubated for 18–24 hours.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using a spectrophotometer (OD₆₂₅ = 0.08–0.13).

  • Dilute the Suspension: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to yield roughly 1 × 10⁶ CFU/mL.

Phase 4: Inoculation and Incubation
  • Inoculate: Within 15 minutes of preparing the standardized inoculum, dispense 50 µL into wells in Columns 1 through 11. (Do not add to Column 12).

    • Note: Adding 50 µL of 1 × 10⁶ CFU/mL to the existing 50 µL of drug solution yields the target final well concentration of 5 × 10⁵ CFU/mL .

  • Incubate: Seal the plate with a breathable membrane to prevent evaporation. Incubate at 35 ± 2°C in an ambient air incubator for 16–20 hours.

    • Note: Reading before 16 hours may miss the delayed growth of resistant subpopulations, while reading after 20 hours may result in false resistance due to thermal degradation of the drug.

Data Interpretation & Troubleshooting

Following incubation, examine the plate using a viewing device with a magnifying mirror.

  • Validation Check: First, verify that the Sterility Control (Column 12) is completely clear and the Growth Control (Column 11) shows dense, uniform turbidity or a distinct pellet at the bottom of the well[5]. If either fails, the assay is invalid.

  • Determine the MIC: The MIC is defined as the lowest concentration of amikacin sulfate that completely inhibits visible bacterial growth[5].

  • Troubleshooting "Trailing": Aminoglycosides occasionally exhibit a "trailing" effect where tiny pinpoint colonies or a light haze persists past the true MIC breakpoint. If a distinct sudden reduction in growth occurs, ignore the faint haze and read the MIC at the point of significant inhibition.

  • Skip Wells: If growth occurs at a higher concentration but not at a lower one (e.g., growth in 4 µg/mL, clear in 2 µg/mL, growth in 1 µg/mL), the results are inconsistent. This is usually due to pipetting errors or contamination, and the test must be repeated[1].

References

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination Source: PubMed (nih.gov) URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL:[Link]

  • Pharmacodynamic Evaluation of Plasma and Epithelial Lining Fluid Exposures of Amikacin against Pseudomonas aeruginosa in a Dynamic In Vitro Hollow-Fiber Infection Model Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus Source: PLOS One URL:[Link]

Sources

Application

Advanced Analytical Protocols: Utilizing Amikacin B Sulfate as a Reference Standard in Aminoglycoside Quality Control

Executive Summary & Scientific Context Amikacin is a potent, semi-synthetic aminoglycoside antibiotic utilized globally for the treatment of severe, multidrug-resistant Gram-negative bacterial infections[1]. Because it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Amikacin is a potent, semi-synthetic aminoglycoside antibiotic utilized globally for the treatment of severe, multidrug-resistant Gram-negative bacterial infections[1]. Because it is synthesized directly from naturally fermented precursors, the purity of the final Active Pharmaceutical Ingredient (API) is heavily dependent on the purity of the starting materials.

Amikacin B Sulfate , officially designated as Impurity H in the European Pharmacopoeia (EP)[2], is a critical process-related impurity. Regulatory bodies mandate strict control of this impurity (typically 0.1%) due to the distinct toxicity profiles—such as ototoxicity and nephrotoxicity—associated with different aminoglycoside variants[3]. This application note provides an in-depth, causality-driven guide to utilizing Amikacin B sulfate as an analytical reference standard, focusing on High-Performance Liquid Chromatography coupled with Pulsed Amperometric Detection (HPLC-PAD)[4].

Chemical Structure & Mechanistic Origins

To understand why Amikacin B is a persistent impurity, one must examine its biosynthetic and synthetic origins. Amikacin is synthesized by acylating the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HBA) side chain[4].

However, the Streptomyces kanamyceticus fermentation process that produces Kanamycin A also generates Kanamycin B as a minor byproduct (5%–7% of total production)[5]. The primary structural difference between these two precursors lies at the C2' position of the 6-amino-6-deoxy-D-glucose ring:

  • Kanamycin A possesses a hydroxyl (-OH) group at C2'[3].

  • Kanamycin B possesses an amino (-NH2) group at C2'[3].

When the Kanamycin complex undergoes acylation, any residual Kanamycin B is simultaneously acylated, resulting in the formation of Amikacin B (Impurity H)[5].

SynthesisPathway KanA Kanamycin A (C2'-OH) Acylation Acylation (L-HBA side chain) KanA->Acylation Major Pathway KanB Kanamycin B (C2'-NH2) KanB->Acylation Minor Byproduct Amikacin Amikacin API (Target) Acylation->Amikacin Desired Reaction AmikacinB Amikacin B Sulfate (Impurity H) Acylation->AmikacinB Impurity Carryover

Fig 1. Origin of Amikacin B (Impurity H) during the synthesis of Amikacin API.

Analytical Methodology: HPLC-PAD Workflow

Aminoglycosides lack conjugated double bonds or aromatic rings, rendering standard UV detection highly insensitive and susceptible to matrix interference[4]. To achieve the required Limit of Quantitation (LOQ), the EP 10.0 monograph specifies HPLC with Electrochemical Detection (ECD), specifically Pulsed Amperometric Detection (PAD) using a Gold (Au) working electrode[6].

Mechanistic Rationale for Experimental Choices

PAD detects analytes by measuring the electrical current generated when hydroxyl and amino groups are oxidized on the surface of a gold electrode.

  • The pH Paradox: This oxidation strictly requires a highly alkaline environment (pH > 12). However, standard silica-based C18 columns dissolve rapidly at high pH.

  • The Solution: The chromatographic separation is performed under acidic/neutral conditions using an ion-pairing gradient, and a sodium hydroxide (NaOH) solution is introduced post-column to raise the pH immediately before the eluent enters the flow cell[4].

HPLCWorkflow Prep 1. Standard Preparation Amikacin B Sulfate (0.66 µg/mL) SysSuit 2. System Suitability Check Rs > 3.0 & S/N > 10 Prep->SysSuit Separation 3. C18 HPLC Separation Gradient: Na2SO4 / Stabilized THF SysSuit->Separation Validated PostCol 4. Post-Column Addition NaOH (Alkaline pH for Oxidation) Separation->PostCol Detection 5. Pulsed Amperometric Detection Gold (Au) Working Electrode PostCol->Detection

Fig 2. Self-validating HPLC-PAD workflow for the quantification of Amikacin B Sulfate.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. If any chemical or mechanical parameter drifts, the system suitability criteria will fail, preventing the generation of false data.

Step 1: Mobile Phase Preparation

  • Action: Prepare a gradient system using Sodium Sulfate ( Na2​SO4​ ) ranging from 20 g/L to 28 g/L. Add exactly 2% v/v of Tetrahydrofuran (THF).

  • Causality Check: The THF must be stabilized with Butylated Hydroxytoluene (BHT). Unstabilized THF rapidly forms peroxides upon exposure to air. These peroxides are highly electroactive and will cause catastrophic baseline drift in the PAD, destroying the Signal-to-Noise (S/N) ratio[6].

Step 2: Post-Column Reagent Preparation

  • Action: Prepare a 0.5 M NaOH solution using freshly boiled, ultra-pure water.

  • Causality Check: The water must be boiled to remove dissolved CO2​ . CO2​ reacts with NaOH to form carbonates, which buffer the pH downward. If the pH drops below 12, the oxidation efficiency of Amikacin B at the gold electrode plummets, resulting in a loss of sensitivity[4].

Step 3: Reference Standard Preparation

  • Action: Dissolve the in the mobile phase to a final concentration of 0.66 µg/mL[6].

  • Rationale: In the EP monograph, the API test solution is prepared at 0.66 mg/mL. A 0.66 µg/mL standard perfectly represents the 0.1% reporting threshold[6].

Step 4: System Suitability Testing (SST)

  • Action: Inject the 0.66 µg/mL Amikacin B standard. Evaluate the S/N ratio and the resolution ( Rs​ ) between closely eluting impurities.

  • Self-Validation: If the S/N ratio falls below 10, the system automatically flags a failure. This specific failure indicates that either the gold electrode has become fouled (requiring mechanical polishing) or the post-column NaOH has absorbed CO2​ . The operator cannot proceed until the S/N > 10 is restored[6].

Step 5: Sample Analysis

  • Action: Inject the 0.66 mg/mL Amikacin API sample. Quantify the peak area of Impurity H against the validated reference standard.

Quantitative Data & Acceptance Criteria

The following tables summarize the critical chromatographic parameters and the self-validating acceptance criteria required for regulatory compliance.

Table 1: Optimized HPLC-PAD Conditions for Amikacin Impurity Profiling

ParameterSpecification / Mechanistic Rationale
Stationary Phase End-capped C18 (250 mm × 4.6 mm, 5 µm). Retains polar aminoglycosides via ion-pairing[4].
Mobile Phase Gradient: Sodium Sulfate (20 to 28 g/L) with 2% v/v BHT-stabilized THF[6].
Post-Column Reagent Carbonate-free NaOH solution. Raises eluent pH > 12 to enable electrochemical oxidation[4].
Detection Pulsed Amperometric Detection (PAD) with Gold (Au) working electrode[4].
Flow Rates 1.0 mL/min (Column) / Post-column addition optimized for stable baseline mixing.

Table 2: System Suitability and EP Acceptance Criteria

ParameterTarget LimitSelf-Validating Function
Resolution ( Rs​ ) > 3.0 (between target peaks)Ensures column efficiency and mobile phase integrity[6].
Signal-to-Noise (S/N) > 10 at 0.66 µg/mL (LOQ)Confirms gold electrode is free of fouling and active[6].
Impurity H Limit 0.1%Regulatory threshold for unspecified/specific impurities[6].

References

  • Antec Scientific. Amikacin Sulfate - EP Method. Details the European Pharmacopoeia 10.0 methodology for HPLC-ECD/PAD impurity profiling, including the necessity of stabilized THF and post-column NaOH. URL: [Link]

  • Pharmaffiliates. Amikacin - Impurity H (Sulfate Salt). Commercial reference standard specifications and chemical nomenclature for Amikacin B. URL: [Link]

  • National Center for Biotechnology Information (PMC). Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering. Discusses the fermentation origins of Kanamycin B as a byproduct. URL:[Link]

Sources

Method

Application Note: NMR Spectroscopy Protocols for the Characterization of Amikacin B Sulfate

Introduction & Analytical Rationale Amikacin B sulfate (also known as Habekacin or Amikacin EP Impurity H) is a critical semisynthetic aminoglycoside derivative and a regulated impurity in the commercial manufacturing of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Amikacin B sulfate (also known as Habekacin or Amikacin EP Impurity H) is a critical semisynthetic aminoglycoside derivative and a regulated impurity in the commercial manufacturing of Amikacin[1]. Structurally, Amikacin B is derived from Kanamycin B, meaning it possesses a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety (Ring I) rather than the 6-amino-6-deoxy analog found in Kanamycin A-derived Amikacin[2].

For drug development professionals and analytical chemists, the structural elucidation of Amikacin B presents a formidable challenge. The molecule is highly polar, contains 22 carbons, 5 primary amines, and exhibits severe spectral overlap in the 3.0–4.5 ppm region due to its pyranose rings. Furthermore, the polybasic nature of the molecule means that its conformation and chemical shifts are highly dependent on the protonation state of its amines.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . By strictly controlling the solvent environment and employing a strategic suite of 1D and 2D NMR techniques, we can achieve unambiguous resonance assignment and stereochemical validation.

Experimental Causality: Sample Preparation

The most common failure point in aminoglycoside NMR is improper sample preparation. Aminoglycosides undergo intermediate exchange regimes on the NMR timescale if the pH is not strictly controlled, leading to peak broadening and loss of scalar coupling information[3].

Protocol:
  • Solvent Selection: Dissolve 15–20 mg of Amikacin B sulfate reference standard in 0.6 mL of 99.9% Deuterium Oxide ( D2​O ).

  • pD Control: Do not attempt to neutralize the sample. Analyze the sample as the sulfate salt.

  • Internal Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) for chemical shift referencing (0.00 ppm).

The Causality Behind the Choices:

  • Why D2​O ? Aminoglycosides contain numerous exchangeable hydroxyl (-OH) and amine (-NH 2​ ) protons. D2​O exchanges these for deuterium, rendering them invisible to 1H NMR and unmasking the critical C-H skeletal backbone.

  • Why the Sulfate Salt (Acidic pD)? Amikacin B has five primary amines with pKa values ranging from ~6.5 to ~9.5. By dissolving the sulfate salt in D2​O , the solution naturally buffers to an acidic pD (~3.0–4.0). At this pD, all five amines are fully protonated ( −ND3+​ ). This locks the molecule into a single, rigid electrostatic conformation, ensuring sharp, reproducible lines and preventing chemical shift drift[2].

Step-by-Step NMR Acquisition Workflow

To build a self-validating dataset, acquire the following spectra at 298 K on a high-field spectrometer (≥ 600 MHz recommended for optimal dispersion).

Step 1: 1D 1H and 13C NMR
  • 1H NMR: Acquire with a minimum of 16 scans. Use water suppression (e.g., presaturation or excitation sculpting) to eliminate the residual HDO peak at ~4.7 ppm.

  • 13C NMR: Acquire with proton decoupling (WALTZ-16). Ensure a sufficient relaxation delay (D1 ≥ 2s) to capture the quaternary carbonyl carbon of the AHB side chain.

Step 2: Homonuclear 2D (COSY & TOCSY)
  • COSY (Correlation Spectroscopy): Use a standard gradient-COSY. Causality: This traces the adjacent protons ( 3JHH​ ) within each isolated spin system: Ring I, Ring II (2-deoxystreptamine), Ring III, and the AHB side chain.

  • TOCSY (Total Correlation Spectroscopy): Use a mixing time of 80–120 ms. Causality: The anomeric protons (H-1' and H-1'') resonate in a clear, isolated region (5.0–5.5 ppm). TOCSY transfers magnetization from these isolated anomeric protons through the entire respective sugar ring, instantly grouping the highly overlapped 3.0–4.5 ppm signals by their ring of origin.

Step 3: Heteronuclear 2D (HSQC & HMBC)

Multiplicity-Edited 1H

13C HSQC: Causality: Phase editing differentiates CH 2​ groups (blue/negative) from CH/CH 3​ groups (red/positive). This instantly identifies the C-6', C-6'', and C-4''' methylene groups, serving as critical anchor points.

1H

13C HMBC: Optimize for long-range couplings ( nJCH​ = 8 Hz). Causality: HMBC provides the definitive proof of linkage. You must observe cross-peaks from the Ring I anomeric proton (H-1') to Ring II C-4, and from the Ring III anomeric proton (H-1'') to Ring II C-6. Furthermore, the AHB side chain attachment is validated by a cross-peak from Ring II H-1 to the AHB carbonyl carbon (C-1''').

Quantitative Data Presentation

The table below summarizes the expected chemical shift regions and diagnostic features for Amikacin B sulfate, acting as your primary validation checklist.

Structural MoietyNucleusExpected Chemical Shift Range (ppm)Diagnostic Feature / Multiplicity
Anomeric (Ring I) 1H / 13C 5.30 – 5.50 / 95.0 – 100.0Doublet ( J≈3.5 Hz, α -linkage)
Anomeric (Ring III) 1H / 13C 5.00 – 5.20 / 95.0 – 100.0Doublet ( J≈3.5 Hz, α -linkage)
Ring II (Deoxystreptamine) 1H (H-2 ax​ /H-2 eq​ )1.50 – 1.80 (ax) / 2.00 – 2.40 (eq)Distinct geminal coupling ( J≈12.5 Hz); HSQC CH 2​ phase
AHB Side Chain 1H (H-2''', H-3''', H-4''')4.10 – 4.30 / 1.80 – 2.10 / 3.00 – 3.20H-3''' shows complex multiplet; H-4''' is a CH 2​ in HSQC
AHB Carbonyl 13C (C-1''')174.0 – 176.0Quaternary carbon; HMBC correlation to H-1 of Ring II
Ring I (C-2' Amine Marker) 13C (C-2')50.0 – 55.0 Critical differentiator: Shifts upfield vs. Amikacin (C-OH is ~70 ppm)

Note: The C-2' chemical shift is the definitive marker distinguishing Amikacin B (Kanamycin B derivative) from standard Amikacin (Kanamycin A derivative) [4].

Internal Validation Loops (Self-Validating System)

To ensure absolute trustworthiness of the assignment, apply the following internal checks:

  • Integration Parity: In the 1H 1D spectrum, the sum of the integrals for the two anomeric protons (H-1' and H-1'') must exactly equal the integral of the highly shielded Ring II axial proton (H-2 ax​ at ~1.6 ppm).

  • Carbon Count Verification: The 1D 13C spectrum must yield exactly 22 distinct carbon resonances. If fewer are observed, adjust the pD slightly to resolve accidental isochronism.

  • Stereochemical Validation: A 2D ROESY experiment should show strong spatial correlations between H-1' and H-4, as well as H-1'' and H-6, confirming the equatorial positioning of the glycosidic bonds on the deoxystreptamine core.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (D2O, pD ~3.0, 0.5 M) OneD 2. 1D Acquisition (1H, 13C, DOSY) Prep->OneD Homo 3. Homonuclear 2D (COSY, TOCSY, ROESY) OneD->Homo Hetero 4. Heteronuclear 2D (HSQC, HMBC, 15N-HMBC) OneD->Hetero Assign 5. Resonance Assignment (Rings I-III & AHB) Homo->Assign Hetero->Assign Val 6. Structural Validation (Stereocenters & Linkages) Assign->Val

Figure 1: Comprehensive NMR spectroscopy workflow for Amikacin B sulfate characterization.

References

  • Kato, T., et al. (2020). Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ACS Omega, 5(32), 20495–20506. URL:[Link]

  • Lombardi, et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega, 9(5), 5824–5835. URL:[Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Amikacin B Sulfate

Introduction: The Analytical Challenge of Aminoglycosides Amikacin B (C22H44N6O12) is a highly complex aminoglycoside structurally related to amikacin[1]. In its native sulfate salt form, it presents a formidable barrier...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aminoglycosides

Amikacin B (C22H44N6O12) is a highly complex aminoglycoside structurally related to amikacin[1]. In its native sulfate salt form, it presents a formidable barrier to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The molecule is characterized by extreme polarity, a high molecular weight, and the presence of multiple primary amines and hydroxyl groups, rendering it inherently non-volatile and thermally labile[2].

Furthermore, the sulfate counterion is a critical antagonist in chromatographic workflows. It is completely insoluble in organic derivatization cocktails and actively degrades GC column stationary phases[3]. To analyze this compound via GC-MS, analysts must execute a precise, two-stage chemical transformation: targeted counterion cleavage followed by anhydrous silylation. This guide details a self-validating protocol designed to dismantle these physicochemical barriers, transforming an intractable salt into a volatile derivative suitable for high-resolution mass spectrometry.

Mechanistic Insights: The Causality of the Workflow

As an analytical scientist, every step in sample preparation must be driven by chemical causality rather than mere convention.

  • Counterion Cleavage (Free-Basing): The pKa values of the amine groups in aminoglycosides dictate their protonation state[2]. To make these amines nucleophilic and reactive toward silylation, the molecule must be in its free-base form. We utilize barium hydroxide (Ba(OH)2) to selectively precipitate the sulfate counterion as insoluble barium sulfate (BaSO4)[4]. This cleanly isolates the amikacin B free base in the aqueous phase.

  • Absolute Dehydration: Silylation reagents are notoriously sensitive to moisture. Even trace amounts of water will aggressively hydrolyze the derivatizing agent, neutralizing its capacity[5]. Lyophilization of the free-base extract is a mandatory, non-negotiable step to prevent reagent destruction.

  • Silylation Dynamics: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), catalyzed by 1% Trimethylchlorosilane (TMCS), is selected to replace the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups[6]. Pyridine is employed as the solvent because it acts as an acid scavenger, neutralizing reaction byproducts and driving the silylation equilibrium to completion.

Workflow Visualization

G A Amikacin B Sulfate (Aqueous) B Ba(OH)2 Addition (Precipitation) A->B Cleave Sulfate C Centrifugation (Supernatant) B->C Remove BaSO4 D Lyophilization (Dehydration) C->D Remove H2O E Silylation (MSTFA + TMCS) D->E TMS Addition F GC-MS Analysis (DB-5HT) E->F Volatilization

Workflow for Amikacin B sulfate free-basing and GC-MS silylation derivatization.

Data Presentation: Parameters and Expected Outcomes

To ensure reproducibility, all quantitative parameters and expected mass shifts are summarized below.

Table 1: Physicochemical Barriers and Mechanistic Solutions

BarrierConsequence in GC-MSChemical SolutionCausality / Mechanism
Sulfate Counterion Non-volatile; degrades GC columnBa(OH)2 PrecipitationForms insoluble BaSO4; releases Amikacin B free base[4].
Extreme Polarity Thermal degradation; no vaporizationSilylation (MSTFA + TMCS)Replaces active hydrogens with non-polar TMS groups[6].
Residual Moisture Hydrolyzes MSTFA reagentLyophilizationRemoves H2O; ensures stoichiometric excess of reagent[5].

Table 2: Expected Derivatization Outcomes & QC Metrics

Analyte / StandardActive HydrogensExpected DerivativeMass Shift (Da)QC Validation Threshold
Amikacin B ~11 (-OH and -NH2)Undeca-TMS+792Peak area RSD < 5% across replicates
Myo-inositol (IS) 6 (-OH)Hexa-TMS+432>90% recovery; absence of Penta-TMS

Table 3: GC-MS Acquisition Parameters

ParameterSettingRationale
Column DB-5HT (15m x 0.25mm x 0.1µm)High-temperature tolerance required for massive TMS-derivatives.
Inlet Temp 280°CEnsures flash vaporization without thermal breakdown.
Oven Program 150°C (1 min) -> 15°C/min -> 380°C (5 min)Elutes high-MW analytes; bakes off heavy matrix components.
Carrier Gas Helium (1.2 mL/min, constant flow)Maintains optimal linear velocity across a wide temperature gradient.
MS Ionization Electron Impact (EI), 70 eVProvides reproducible fragmentation for structural elucidation[3].

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be self-diagnosing. This workflow incorporates Myo-inositol as an internal standard (IS) prior to lyophilization. Myo-inositol contains six hydroxyl groups and must form a single, sharp Hexa-TMS peak.

  • Validation Pass: Detection of a singular Hexa-TMS myo-inositol peak confirms that the lyophilization was successful and the silylation environment was strictly anhydrous.

  • Validation Fail: The appearance of multiple peaks (e.g., Penta-TMS myo-inositol) or a complete absence of the IS peak instantly diagnoses moisture contamination or reagent degradation, invalidating the run before data interpretation begins.

Phase 1: Counterion Cleavage and Free-Base Extraction
  • Weigh 1.0 mg of Amikacin B sulfate standard and dissolve in 1.0 mL of HPLC-grade water.

  • Spike the solution with 50 µL of Myo-inositol internal standard solution (1.0 mg/mL in water).

  • Add a stoichiometric excess of 0.1 M Barium Hydroxide (Ba(OH)2) dropwise until no further white precipitate (BaSO4) forms[4].

  • Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to tightly pellet the BaSO4.

  • Carefully transfer the clear supernatant (containing the Amikacin B free base and IS) to a clean, silanized glass vial.

Phase 2: Anhydrous Silylation
  • Snap-freeze the supernatant in liquid nitrogen and lyophilize for 24 hours to achieve absolute dehydration. (Causality: Any residual moisture will competitively hydrolyze the MSTFA reagent, leading to reaction failure[5]).

  • Reconstitute the dried residue in 100 µL of anhydrous pyridine. (Causality: Pyridine acts as an acid scavenger, neutralizing the reaction environment and driving silylation to completion).

  • Add 100 µL of MSTFA containing 1% TMCS[6].

  • Seal the vial with a PTFE-lined cap, vortex gently, and incubate in a dry block heater at 70°C for 60 minutes.

  • Allow the sample to cool to room temperature prior to GC-MS injection.

Phase 3: Data Interpretation Note

In standard 70 eV Electron Impact (EI) ionization, the intact molecular ion of the fully silylated amikacin B (MW > 1300 Da) is rarely observed due to rapid alpha-cleavage of the glycosidic bonds[3]. Analysts should monitor for stable, high-abundance fragment ions corresponding to the silylated deoxystreptamine and amino-sugar rings rather than relying solely on the molecular ion for quantification.

References

  • Source: echemi.
  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Source: sigmaaldrich.
  • Source: jfda-online.
  • Title: Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics...
  • Title: Biologically Important Conformations of Aminoglycoside Antibiotics Bound to an Aminoglycoside 3'-Phosphotransferase...

Sources

Method

Application Note &amp; Protocol: Preparation of Amikacin Sulfate Stock Solutions for In Vivo Research

Abstract This document provides a comprehensive, technically grounded protocol for the preparation of amikacin sulfate stock solutions intended for in vivo research applications. Amikacin sulfate is a potent, broad-spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically grounded protocol for the preparation of amikacin sulfate stock solutions intended for in vivo research applications. Amikacin sulfate is a potent, broad-spectrum aminoglycoside antibiotic primarily effective against severe Gram-negative bacterial infections.[1][2] Accurate and sterile preparation of dosing solutions is paramount for the reproducibility and validity of preclinical studies. This guide details the critical steps from calculating mass based on drug potency to dissolution, pH adjustment, sterile filtration, and storage. The causality behind each procedural step is explained to ensure scientific integrity and empower researchers to produce stable, safe, and effective solutions.

Physicochemical & Stability Profile

Understanding the properties of amikacin sulfate is fundamental to its proper handling and the preparation of stable solutions. Amikacin sulfate is a semi-synthetic derivative of kanamycin A, typically supplied as a white to yellowish-white crystalline powder.[1][3] Its stability is critically influenced by pH, temperature, and the presence of other chemical agents.

Table 1: Key Properties of Amikacin Sulfate

PropertyValue / DescriptionSource(s)
Appearance White to yellowish-white crystalline powder.[1][3]
Solubility Freely soluble in water (e.g., 50 mg/mL); practically insoluble in ethanol, acetone, and DMSO.[1][4][5]
Solution pH Commercial injections are adjusted to a pH of 3.5 to 5.5, with 4.5 being a common target for stability.[6][7][8]
Stability Factors Degradation is accelerated by extreme shifts in pH and exposure to oxidizing agents.[7] A color change to light straw does not typically indicate a loss of potency, but darkened solutions should be discarded.[6][7][9]
Incompatibilities Physically and chemically incompatible with certain other drugs, especially beta-lactam antibiotics (e.g., penicillins, cephalosporins), heparin, and amphotericin B. Do not mix in the same solution. [7][9]

Safety & Handling Precautions

As a matter of laboratory best practice and safety, amikacin sulfate must be handled with appropriate care. It is classified as a skin sensitizer and may cause an allergic reaction.[10][11] The parent class of aminoglycosides carries boxed warnings for potential nephrotoxicity (kidney damage) and ototoxicity (hearing damage).[2][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the powder or solutions.[11][13]

  • Powder Containment: Weigh and handle the amikacin sulfate powder in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.[13]

  • Disposal: Dispose of unused materials and waste solutions in accordance with local, state, and federal regulations for chemical waste.[13]

Materials & Equipment

Materials
  • Amikacin Sulfate powder, USP grade or equivalent

  • Sterile Water for Injection (WFI), Sterile 0.9% Sodium Chloride Injection (Normal Saline), or Sterile 5% Dextrose Injection (D5W)

  • Sterile, single-use 0.22 µm syringe filters (e.g., PVDF or PES membrane)

  • Sterile, empty vials for final product storage (amber or clear glass)

  • Sterile, single-use syringes and needles of appropriate sizes

  • Sterile, conical tubes (if intermediate steps are needed)

  • Reagents for pH adjustment (optional, if needed): Sterile, low-concentration (e.g., 0.1 N) Sulfuric Acid and Sodium Hydroxide

Equipment
  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Calibrated pH meter with a micro-probe

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Protocol for Stock Solution Preparation

This protocol is designed for the preparation of a sterile solution from non-sterile amikacin sulfate powder. The entire procedure must be conducted under aseptic conditions within a certified laminar flow hood to ensure the sterility of the final product, a critical requirement for all parenteral formulations.[14][15][16]

Critical Calculation: Adjusting for Potency

A crucial step often overlooked is the adjustment for the potency of the antibiotic powder. Amikacin sulfate is a salt, and the amount of active amikacin base per milligram of powder can vary between lots. This value, expressed as µg/mg or a percentage, is provided on the manufacturer's Certificate of Analysis (CofA). Failure to account for this will result in dosing errors.

Formula for Mass Calculation:

Mass of Powder (mg) = ( [Desired Concentration of Amikacin Base (mg/mL)] / [Potency from CofA (µg/mg)] ) * 1000 (µg/mg) * [Final Volume (mL)]

Example Calculation:

  • Desired Concentration: 50 mg/mL of active amikacin

  • Final Volume: 10 mL

  • Potency from CofA: 750 µg/mg

Mass of Powder (mg) = ( 50 mg/mL / 750 µg/mg ) * 1000 µg/mg * 10 mL = 666.7 mg

Therefore, 666.7 mg of the amikacin sulfate powder is required to make 10 mL of a 50 mg/mL (active base) solution.

Step-by-Step Preparation Workflow
  • Prepare Workspace: Decontaminate the laminar flow hood and all materials entering the sterile field with an appropriate disinfectant (e.g., 70% ethanol).

  • Weigh Powder: Using aseptic technique, accurately weigh the calculated mass of amikacin sulfate powder onto sterile weigh paper or into a sterile container.

  • Dissolution: Transfer the powder into a sterile vessel (e.g., a sterile conical tube or beaker). Add approximately 75-80% of the final volume of the desired sterile solvent (e.g., for a 10 mL final volume, add ~8 mL of Sterile Water for Injection).[17] Mix using a vortex or sterile magnetic stir bar until the powder is completely dissolved. Amikacin sulfate is freely soluble in aqueous solutions, so dissolution should be rapid.[1][6]

  • pH Measurement and Adjustment:

    • Rationale: The pH of the solution is critical for drug stability and physiological compatibility.[7] The target pH should be between 3.5 and 5.5, with 4.5 being optimal.[6][7]

    • Procedure: Aseptically measure the pH of the solution using a calibrated and sterilized pH probe. If adjustment is necessary, add sterile, dilute sulfuric acid or sodium hydroxide dropwise until the target pH is reached. Commercial preparations typically use sulfuric acid for this adjustment.[6][9]

  • Adjust to Final Volume (QS): Once the pH is correct, add the sterile solvent to reach the final desired volume (e.g., bring the total volume to 10 mL). Mix thoroughly to ensure a homogenous solution.

  • Sterile Filtration:

    • Rationale: This step removes any potential bacterial or particulate contamination, which is mandatory for injectable solutions.[14][18]

    • Procedure: Draw the entire solution into a single sterile syringe of appropriate volume. Securely attach a 0.22 µm sterile syringe filter to the syringe tip. Carefully dispense the solution through the filter into the final sterile, labeled vial(s).

  • Labeling and Aliquoting: Securely cap the final vial(s). Label clearly with:

    • Compound Name: Amikacin Sulfate

    • Final Concentration (e.g., 50 mg/mL base)

    • Solvent (e.g., 0.9% NaCl)

    • Preparation Date

    • Storage Temperature

    • Lot/Batch Number

Quality Control & Validation

To ensure the integrity of the prepared stock solution, perform the following quality control checks:

  • Visual Inspection: The final solution should be clear, colorless to light straw-colored, and free of any visible particulate matter.[8][9]

  • pH Confirmation: Re-check the pH of a small, discarded sample after filtration to confirm it remains within the target range.

  • Sterility (Optional): For long-term studies or large batches, sterility testing by plating a small aliquot on microbial growth media can provide an extra layer of confidence.

Storage & Stability Guidelines

Proper storage is essential to maintain the potency of the prepared amikacin sulfate solutions. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in single-use aliquots.

Table 2: Recommended Storage Conditions

Storage ConditionTemperatureRecommended DurationSource(s)
Short-Term Room Temperature15-25°C (59-77°F)Up to 24 hours
Medium-Term Refrigerated2-8°C (36-46°F)Up to 3 days for compounded preparations
Long-Term Frozen≤ -15°C (≤ 5°F)Up to 30 days

Workflow Visualization

The following diagram illustrates the complete workflow for preparing amikacin sulfate stock solutions.

Amikacin_Preparation_Workflow Start Start: Aseptic Environment Calculate 1. Calculate Mass (Adjust for Potency) Start->Calculate Weigh 2. Weigh Amikacin Sulfate Powder Calculate->Weigh Dissolve 3. Dissolve in ~80% Sterile Solvent (e.g., WFI) Weigh->Dissolve pH_Check 4. Measure pH (Target: 4.5) Dissolve->pH_Check Adjust_pH Adjust pH if Needed (Sterile Acid/Base) pH_Check->Adjust_pH Out of Range QS 5. QS to Final Volume with Sterile Solvent pH_Check->QS In Range Adjust_pH->pH_Check Re-measure Filter 6. Sterile Filter (0.22 µm) into Final Vial QS->Filter QC 7. Quality Control Check (Visual, pH) Filter->QC Store 8. Aliquot and Store (Label Appropriately) QC->Store End End: Ready for In Vivo Use Store->End

Caption: Workflow for preparing a stable amikacin stock solution.

References

  • Amikacin Sulfate: Uses, Side Effects & Dosage | Healio. (n.d.). Healio. Retrieved March 18, 2026, from [Link]

  • Amikin - Drug Summary. (n.d.). PDR.net. Retrieved March 18, 2026, from [Link]

  • Amikacin 250 mg/mL Injection - U.S. Pharmacist. (2011, November 16). U.S. Pharmacist. Retrieved March 18, 2026, from [Link]

  • Amikacin Sulfate Stability and Use | PDF | Intravenous Therapy | Chemistry - Scribd. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Amikacin Sulfate - Product Monograph. (n.d.). ERFA Canada. Retrieved March 18, 2026, from [Link]

  • Amikacin Sulfate - Japanese Pharmacopoeia. (n.d.). Retrieved March 18, 2026, from [Link]

  • CN111110627B - Amikacin sulfate injection and preparation method thereof - Google Patents. (n.d.). Google Patents.
  • Amikacin sulfate (Amikacini sulfas) - The International Pharmacopoeia. (n.d.). WHO. Retrieved March 18, 2026, from [Link]

  • Amikacin Sulfate | C22H47N5O21S2 | CID 38351 - PubChem. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Special Considerations for Developing Parenteral Formulations - American Injectables. (2024, October 23). American Injectables. Retrieved March 18, 2026, from [Link]

  • Amikacin | C22H43N5O13 | CID 37768 - PubChem. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Tackling Parenteral Drugs Formulation Challenges - Pharma Now. (n.d.). Pharma Now. Retrieved March 18, 2026, from [Link]

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (2025, November 3). Journal of Drug Delivery and Therapeutics. Retrieved March 18, 2026, from [Link]

  • Considerations in Developing Complex Parenteral Formulations - Drug Development & Delivery. (2019, June 2). Drug Development & Delivery. Retrieved March 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of Amikacin B Sulfate

Welcome to the Technical Support Center for Amikacin B Sulfate. This guide is designed for analytical researchers, pharmacologists, and drug development professionals who utilize Amikacin B sulfate (often designated as E...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amikacin B Sulfate. This guide is designed for analytical researchers, pharmacologists, and drug development professionals who utilize Amikacin B sulfate (often designated as EP Impurity H) as a critical reference standard in chromatographic profiling and pharmaceutical quality control[1].

Because aminoglycosides lack a strong UV chromophore, they are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[2]. Maintaining the absolute structural integrity of your Amikacin B standard during long-term storage is paramount to preventing false-positive impurity reporting and ensuring assay accuracy.

Mechanistic Overview of Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of the Amikacin B molecule. As an isomer of amikacin, its degradation pathways are identical to the parent active pharmaceutical ingredient (API) [2].

  • Hydrolysis of Glycosidic Bonds: Amikacin B consists of a deoxystreptamine ring linked to amino sugars via glycosidic bonds. These bonds are highly susceptible to both acid- and base-catalyzed hydrolysis. If the solution pH drifts outside the thermodynamic optimal window of 3.5 to 5.5, the bonds cleave, destroying the molecule and generating smaller fragments that will alter your HPLC-ECD chromatogram [3].

  • Oxidation of Amine Groups: The molecule contains multiple primary and secondary amine groups. When exposed to dissolved oxygen, especially under the catalytic influence of light or ambient heat, these amines oxidize. This oxidative degradation physically manifests as a color shift in the solution, turning it from colorless to a pale yellow or light straw color [4].

Standardized Protocol: Preparation & Storage of Stock Solutions

This protocol is engineered as a self-validating system . By establishing baseline metrics immediately after reconstitution, you ensure that any future degradation is quantifiable and trackable.

Step 1: Reconstitution under Controlled Conditions
  • Action: Weigh the Amikacin B sulfate powder using a microbalance in a low-humidity environment. Dissolve the powder in sterile, ultra-pure Water for Injection (WFI) or 0.9% Sodium Chloride [3].

  • Causality: Ultra-pure water minimizes the introduction of trace heavy metals (e.g., Fe3+ , Cu2+ ) which act as catalysts for the oxidative degradation of amine groups.

Step 2: pH Optimization
  • Action: Measure the initial pH. Carefully adjust the solution to a target pH of 4.5 using dilute sulfuric acid ( H2​SO4​ ) [4].

  • Causality: A pH of 4.5 represents the thermodynamic minimum for glycosidic bond hydrolysis in amikacin derivatives, maximizing the half-life of the standard in an aqueous state [3].

Step 3: Deoxygenation
  • Action: Sparge the buffered solution with filtered Nitrogen ( N2​ ) gas for 5 minutes.

  • Causality: Displacing dissolved oxygen proactively shuts down the oxidative pathway, preventing the yellowing discoloration and maintaining the integrity of the amine functional groups.

Step 4: Aliquoting, Storage, and Self-Validation
  • Action: Filter sterilize (0.22 µm) and divide into single-use aliquots using amber polypropylene or Type I borosilicate glass vials. Store at 4°C for medium-term use or -20°C for long-term storage [3].

  • Validation Check: Immediately run one aliquot through your HPLC-ECD system. Record the Area Under the Curve (AUC) and exact retention time of the Amikacin B peak. This is your validated baseline. Before using stored aliquots in future experiments, perform a rapid check-run; an AUC decrease of >2% or the appearance of new peaks confirms storage compromise.

Storage Stability Data Summary

The following table synthesizes quantitative stability data for Amikacin B sulfate under various environmental conditions to help you optimize your laboratory workflows.

Storage ConditionTemperaturepH LevelExpected Stability (Utility Time)Primary Degradation Risk
Solid Powder 20°C to 25°CN/A> 36 monthsHygroscopic moisture uptake
Aqueous Stock (Buffered) 25°C (Room Temp)4.524 hours to 7 daysMild Oxidation (Discoloration)
Aqueous Stock (Buffered) 4°C (Refrigerated)4.530 to 60 daysSlow Hydrolysis
Frozen Aliquots -15°C to -20°C4.5Up to 36 monthsFreeze-thaw precipitation
Unbuffered Aqueous Stock 25°C (Room Temp)> 7.0< 24 hoursRapid Base-catalyzed Hydrolysis

Troubleshooting & FAQs

Q1: My Amikacin B sulfate stock solution has turned a pale straw color. Is it still viable for HPLC calibration? A: A slight pale yellow or light straw discoloration is a known phenomenon caused by mild oxidation of the amine groups [4]. While bulk amikacin sulfate injections often retain antimicrobial potency despite this color change [3], analytical reference standards require absolute purity. For strict quantitative impurity profiling (e.g., EP Method), it is highly recommended to verify the concentration against your baseline AUC. To prevent this in the future, purge your storage vials with nitrogen.

Q2: I am observing unexpected early-eluting peaks in my HPLC-ECD chromatogram when using a 3-month-old standard. What happened? A: This is a classic signature of hydrolysis. When the glycosidic bonds cleave due to pH drift or repeated freeze-thaw cycles, the resulting smaller fragments elute earlier and exhibit different oxidation potentials on the electrochemical detector[2]. Discard the compromised solution and prepare a fresh stock strictly buffered to pH 4.5.

Q3: Can I store the reconstituted solution at room temperature if I use it daily? A: No. While formulated amikacin solutions can retain utility for 24 hours at room temperature (20°C–25°C) [4], long-term storage at ambient temperatures exponentially accelerates both hydrolysis and oxidation. Always store daily-use working solutions at 4°C and keep long-term stock aliquots frozen at -20°C [3].

Q4: Does Amikacin B sulfate adsorb to my laboratory plastics, causing a drop in concentration? A: Aminoglycosides are highly hydrophilic and generally do not exhibit significant sorption to polyvinyl chloride (PVC), polyethylene, or standard polypropylene labware[3]. However, to ensure absolute quantitative accuracy for highly dilute reference standards, using low-bind polypropylene tubes is considered a best practice.

Degradation & Prevention Pathway Visualization

AmikacinDegradation A Amikacin B Sulfate (Stock Solution) B1 Oxygen Exposure A->B1 if exposed B2 Extreme pH (<3.5 or >5.5) A->B2 if unbuffered B3 Elevated Temperature A->B3 if improperly stored C1 Oxidation of Amino Groups B1->C1 C2 Hydrolysis of Glycosidic Bonds B2->C2 B3->C1 accelerates B3->C2 accelerates D1 Discoloration (Yellowing) & Byproduct Formation C1->D1 D2 Loss of Potency & Structural Cleavage C2->D2 E1 Purge with N2 / Add Antioxidant D1->E1 Prevented by E3 Store at 4°C or -20°C D1->E3 Mitigated by E2 Buffer to pH 4.5 D2->E2 Prevented by D2->E3 Mitigated by

Figure 1: Amikacin B sulfate degradation pathways and preventive storage strategies.

References

  • RxList - Amikacin Sulfate Injection. Available at:[Link]

  • Veeprho - Amikacin EP Impurity H (Sulphate Salt). Available at:[Link]

  • Antec Scientific - Amikacin Sulfate - EP Method. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Amikacin B Sulfate Extraction from Plasma

Welcome to the Bioanalytical Technical Support Center. Amikacin B sulfate is a highly polar, polycationic aminoglycoside antibiotic (logP ≈ -8).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. Amikacin B sulfate is a highly polar, polycationic aminoglycoside antibiotic (logP ≈ -8). Its extreme hydrophilicity and strong tendency to bind to plasma proteins make it notoriously difficult to extract using traditional reversed-phase methodologies.

This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies to optimize extraction recovery yields for LC-MS/MS quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my extraction recovery of amikacin B sulfate from plasma consistently below 20% when using standard C18 Solid-Phase Extraction (SPE)? The Causality: Standard C18 sorbents rely on hydrophobic interactions. Because amikacin is highly hydrophilic and contains multiple primary and secondary amine groups (pKa ~8–9), it remains fully ionized at physiological pH. It cannot partition into the hydrophobic C18 stationary phase and is prematurely washed out during the aqueous loading or washing steps. 1 frequently highlight this 10–20% recovery bottleneck when using reversed-phase methods[1]. The Solution: Switch to a Weak Cation Exchange (WCX) SPE or a Hydrophilic-Lipophilic Balance (HLB) sorbent coupled with an ion-pairing agent.

Q2: How can I optimize Protein Precipitation (PPT) to maximize amikacin yield without causing severe ion suppression in the mass spectrometer? The Causality: Using pure acetonitrile (ACN) for PPT often leads to the co-precipitation of amikacin along with plasma proteins, drastically lowering your yield. Methanol (MeOH) is a weaker precipitant but keeps the polar amikacin in solution. By adding 1% Formic Acid or Trichloroacetic acid (TCA) to the MeOH, you disrupt the electrostatic drug-protein binding while maintaining analyte solubility. 2 demonstrate that a plasma-to-MeOH ratio of 1:9 yields recoveries between 85% and 115%[2]. Alternatively, automated PPT using 100 g/L TCA has shown excellent recoveries with minimal matrix effects[3].

Q3: What is the mechanistic advantage of using Weak Cation Exchange (WCX) over Strong Cation Exchange (SCX) for amikacin? The Causality: SCX sorbents contain sulfonic acid groups that remain negatively charged across all pH levels. To elute a strongly basic compound like amikacin from an SCX column, you must raise the pH above 11 to neutralize the drug's amines—conditions that can degrade both the analyte and the silica backbone of the column. WCX sorbents use carboxylic acid groups (pKa ~4). By dropping the pH of your elution solvent below 3 (e.g., using 5% Formic Acid), you protonate and neutralize the sorbent, gently releasing the positively charged amikacin into an MS-compatible solvent[4].

Part 2: Quantitative Data Summary

The table below summarizes the expected recovery yields and matrix effects based on the extraction mechanism chosen.

Extraction MethodologyMatrix Effect (%)Recovery Yield (%)Reproducibility (CV %)Mechanism of Action
Standard C18 SPE Not Applicable10% – 20%> 25%Hydrophobic (Ineffective for polar analytes)
PPT (100% Acetonitrile) High (>40%)40% – 50%~ 20%Protein denaturation (Causes co-precipitation)
PPT (MeOH + 1% FA) Moderate (15-20%)85% – 95%< 10%Acidic disruption of protein binding
Automated PPT (TCA) Low (<15%)89% – 105%< 15%Strong acidic precipitation prior to HILIC
Optimized WCX SPE Low (<10%)90% – 98%< 5%Electrostatic binding (Carboxylate to Amine)

Part 3: Extraction Workflow Visualization

AmikacinWorkflow A Plasma Sample (Amikacin B Sulfate) B Protein Precipitation (PPT) Add MeOH + 1% Formic Acid A->B C Centrifugation 11,000 RCF, 4°C, 15 min B->C D Supernatant Recovery Adjust pH to 5.0 C->D E WCX-SPE Loading Analyte binds to sorbent D->E F Wash Step 100 mM Ammonium Formate E->F G Elution Step 5% Formic Acid in MeOH F->G H Evaporation & Reconstitution in LC-MS Grade Water G->H I LC-MS/MS Analysis (HILIC or Ion-Pairing) H->I

Optimal extraction workflow for amikacin B sulfate from plasma using PPT and WCX-SPE.

Part 4: Step-by-Step Methodology (Self-Validating WCX-SPE Protocol)

This protocol combines an initial acidic protein precipitation with a Weak Cation Exchange (WCX) cleanup to ensure maximum recovery and minimal matrix suppression[4].

Step 1: Plasma Pre-Treatment (PPT)

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of internal standard (e.g., Tobramycin) in water.

  • Add 100 µL of 4% phosphoric acid to disrupt protein binding and ensure the amikacin amines are fully protonated.

  • Vortex for 2 minutes, then centrifuge at 11,000 RCF at 4°C for 15 minutes.

  • Validation Checkpoint: The supernatant must be completely clear. If turbidity persists, protein binding is unbroken; add an additional 20 µL of 4% phosphoric acid and re-centrifuge.

Step 2: SPE Conditioning

  • Condition the WCX cartridge (e.g., Oasis WCX) with 1 mL of MeOH.

  • Equilibrate with 1 mL of LC-MS grade water.

Step 3: Sample Loading

  • Load the clear supernatant from Step 1 onto the conditioned WCX cartridge.

  • Allow it to pass through via gravity or very low vacuum (1-2 inHg).

  • Validation Checkpoint: Collect the flow-through during method development. If amikacin is detected in the flow-through, the loading pH was too low (which neutralizes the sorbent) or too high (which neutralizes the drug). Ensure the loading solution is between pH 4.5 and 6.0.

Step 4: Washing

  • Wash with 1 mL of 100 mM ammonium formate in 2% formic acid. This removes neutral and acidic interferences.

  • Wash with 1 mL of 3:1 MeOH:Water (v/v) to remove hydrophobic lipids.

  • Validation Checkpoint: Monitor the wash fraction. Loss of analyte here indicates that the ionic strength of the wash buffer is too high, disrupting the electrostatic interactions.

Step 5: Elution

  • Elute the amikacin with 1 mL of 5% Formic Acid in MeOH.

  • Validation Checkpoint: The high acid concentration is strictly required to drop the pH below the pKa of the sorbent's carboxylic acid groups (~4.0), neutralizing the sorbent and releasing the drug. Failure to elute >90% indicates insufficient protonation of the sorbent.

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of LC-MS grade water prior to HILIC or ion-pairing LC-MS/MS analysis.

References

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia Journal of Applied Pharmaceutical Science[Link]

  • Are you familiar with a LC-MS/MS method for Amikacin in plasma & urine matrices? ResearchGate (Technical Q&A)[Link]

  • A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies Bioanalysis (via PMC / NIH)[Link]

  • Automated HILiC-MS/MS Method for Therapeutic Drug Monitoring of Aminoglycoside Antibiotics and Vancomycin Shimadzu / LCMS.cz[Link]

Sources

Troubleshooting

Troubleshooting poor retention of amikacin B sulfate on reverse-phase columns

Troubleshooting Poor Retention of Amikacin B Sulfate Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic fai...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Poor Retention of Amikacin B Sulfate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic failures when analyzing aminoglycoside antibiotics. Specifically, we address the persistent challenge of poor retention, peak tailing, and void-volume elution of Amikacin B sulfate on conventional reversed-phase (RP) columns.

PART 1: Diagnostic FAQs (Mechanistic Causality)

Q: Why does Amikacin B sulfate elute in the void volume on my standard C18 column? A: The failure of amikacin to retain on standard C18 stationary phases is a direct consequence of its molecular polarity. Amikacin is a polycationic aminoglycoside containing multiple primary and secondary amine groups, alongside numerous hydroxyl groups distributed across its sugar fragments[1]. At typical mobile phase pH ranges (pH 2–7), these amine groups are fully protonated ( NH3+​ ). Standard C18 columns rely on hydrophobic (Van der Waals) interactions. Because amikacin lacks a significant hydrophobic carbon skeleton, the thermodynamic preference of the molecule is to remain in the polar aqueous mobile phase rather than partition into the non-polar alkyl chains, resulting in zero retention[2].

Q: Can I force retention by dropping the organic modifier to 0% (100% aqueous mobile phase)? A: No. Operating a standard C18 column in 100% aqueous conditions often triggers "phase collapse" (stationary phase dewetting). The hydrophobic alkyl chains fold onto themselves to minimize exposure to the polar solvent, drastically reducing the active surface area. Even if you use an AQ-type (polar-embedded) column designed to resist dewetting, amikacin's extreme hydrophilicity will still prevent meaningful retention without the introduction of chemical additives[3].

PART 2: Strategic Solutions & Workarounds

Q: I am restricted to using a C18 column. How can I chemically induce retention? A: You must transition to Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) . By supplementing your mobile phase with an anionic ion-pairing reagent—such as pentanesulfonic acid, octanesulfonic acid, or heptafluorobutyric acid (HFBA)—you create an in-situ dynamic modification of the column. The negatively charged head of the ion-pairing reagent binds electrostatically to amikacin's protonated amines, while its hydrophobic tail embeds into the C18 phase. This neutralizes the analyte's charge and artificially increases its hydrophobicity, ensuring robust retention[4].

Q: I am using a UV/Vis detector, but amikacin lacks a chromophore. How do I detect it while simultaneously solving the retention issue? A: Amikacin does not possess a conjugated π -electron system, rendering direct UV detection highly insensitive[1]. The most reliable workaround is pre-column derivatization . Reagents such as the Hantzsch reagent (acetylacetone and formaldehyde) react specifically with the primary amines of amikacin. This cyclization reaction achieves two goals simultaneously: it masks the polar amine groups (increasing hydrophobicity for C18 retention) and introduces a pyridine-based chromophore that absorbs strongly at 340 nm[5].

Q: What is the modern "Gold Standard" for analyzing amikacin without derivatization or ion-pairing reagents? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive modern solution[2]. HILIC utilizes a polar stationary phase (e.g., Zwitterionic, Diol, or Amide) and a highly organic mobile phase (typically >70% acetonitrile). Amikacin partitions into an immobilized water-enriched layer on the stationary phase surface. This provides excellent retention via hydrophilic partitioning and hydrogen bonding without the need for ion-pairing reagents, making it perfectly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS)[6][7].

PART 3: Methodological Comparison Data

To assist in selecting the correct analytical pathway, the following table summarizes the quantitative and qualitative differences between retention strategies:

Analytical StrategyPrimary Retention MechanismDetection CompatibilityKey AdvantagesCritical Limitations
Standard RP-HPLC (C18) Hydrophobic PartitioningMS, ELSD, CADUtilizes standard lab columnsFails for Amikacin ; elutes in void volume.
IP-RPLC (e.g., HFBA) Electrostatic + HydrophobicUV (Derivatized), MSForces retention on C18Severe MS ion suppression; permanent column alteration.
Pre-Column Derivatization Hydrophobic (Masked Amines)UV/Vis, FluorescenceHigh optical sensitivity; adds chromophoreTime-consuming sample prep; introduces reaction variability.
HILIC (Zwitterionic/Diol) Hydrophilic PartitioningMS, ELSD, CADMaximum MS sensitivity; no IP agents neededRequires long column equilibration; sensitive to sample matrix.
PART 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Pre-Column Derivatization (Hantzsch Reaction) for RP-HPLC-UV

Use this protocol if you are restricted to C18 columns and UV/Vis detection.

  • Reagent Preparation: Prepare the Hantzsch reagent by mixing acetylacetone, formaldehyde, and acetate buffer (adjusted to pH 5.0)[5].

  • Derivatization Reaction: Combine 1.0 mL of the amikacin sample with 1.0 mL of freshly prepared Hantzsch reagent in a sealed screw-cap tube.

  • Incubation: Heat the mixture in a water bath at 60 °C for exactly 15 minutes to force the cyclization reaction[5].

  • Quenching: Immediately transfer the tube to an ice bath to halt the reaction and stabilize the yellow chromogen derivative.

  • Chromatographic Separation: Inject onto a C18 column using an isocratic mobile phase of Acetonitrile:Acetate Buffer pH 5.0 (70:30 v/v) at 1.0 mL/min. Detect at 340 nm[5].

  • Self-Validation Step: Always inject a "Reagent Blank" (water + Hantzsch reagent heated under identical conditions). Confirm that the unreacted reagent peak (typically eluting early) achieves baseline resolution ( Rs​>2.0 ) from the amikacin-derivative peak.

Protocol B: Ion-Pairing-Free HILIC-MS/MS Method

Use this protocol for high-throughput, highly sensitive pharmacokinetic monitoring.

  • Sample Preparation: Aliquot 50 µL of plasma. Perform protein precipitation by adding 150 µL of chilled acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4 °C[8].

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial containing a water-based extraction buffer to ensure amikacin remains soluble in the highly organic injection plug[8].

  • Column Selection: Utilize a polymer-based Zwitterionic HILIC column (e.g., 150 × 2.1 mm, 5 µm) to withstand high pH and provide orthogonal retention[8][9].

  • Mobile Phase:

    • Solvent A: 100 mM Ammonium Hydroxide in Water (High pH ensures amines are partially neutralized, improving peak shape).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Start at 85% B, ramping down to 40% B over 5 minutes to elute the highly polar amikacin.

  • Self-Validation Step: Conduct a post-column infusion matrix effect test. Infuse a constant stream of amikacin standard post-column while injecting a blank extracted matrix. Ensure the amikacin retention time does not fall within a zone of MS signal suppression (indicated by a dip in the baseline).

PART 5: Visual Workflows & Mechanisms

G start Amikacin B Sulfate Elutes in Void Volume q1 Must you use a C18 Reversed-Phase Column? start->q1 opt1 Add Ion-Pairing Reagent (e.g., HFBA, Pentanesulfonic acid) q1->opt1 Yes, need quick MS/ELSD fix opt2 Pre-column Derivatization (e.g., Hantzsch, OPA) q1->opt2 Yes, need UV/Vis detection opt3 Switch to HILIC Column (Zwitterionic/Amide) q1->opt3 No, can change column res1 Increased Hydrophobicity & Retention opt1->res1 res2 Added Chromophore & Retention opt2->res2 res3 Orthogonal Retention (Polar Interactions) opt3->res3

Workflow for resolving amikacin retention failures in liquid chromatography.

G cluster_0 Ion-Pairing RP-HPLC cluster_1 HILIC Mechanism RP_Col C18 Stationary Phase IP_Agent Ion-Pairing Agent (e.g., HFBA) RP_Col->IP_Agent Hydrophobic Interaction Amikacin1 Amikacin (Polycationic) IP_Agent->Amikacin1 Electrostatic Binding HILIC_Col Polar Stationary Phase (e.g., Zwitterionic) Water_Layer Immobilized Water Layer HILIC_Col->Water_Layer Hydrogen Bonding Amikacin2 Amikacin (Hydrophilic) Water_Layer->Amikacin2 Hydrophilic Partitioning

Mechanistic comparison of Amikacin retention via Ion-Pairing vs. HILIC.

References
  • SIELC Technologies. "HPLC Method of Amikacin on Obelisc R Column." 3

  • PubMed. "Hydrophilic Interaction Liquid Chromatography of Aminoglycoside Antibiotics With a Diol-Type Stationary Phase." 6

  • Chromatography Today. "Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection." 7

  • PubMed. "A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics." 2

  • PubMed. "Sensitive liquid chromatography assay for the determination of amikacin in human plasma." 4

  • Waters Corporation. "Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry." 10

  • Manipal Academy of Higher Education. "Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neonates." 8

  • CABI Digital Library. "ANALYSIS OF AMINOGLYCOSIDES IN kIDNEY SAMPLES BY HILIC-MS/MS." 9

  • Taylor & Francis. "Determination of Amikacin in Dog Plasma by Reversed-Phase Ion-Pairing Liquid Chromatography with Post-Column Derivatization." 11

  • PMC. "A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent." 5

  • Journal of Applied Pharmaceutical Science. "Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neonates." 1

Sources

Optimization

Technical Support Center: Correcting Baseline Drift in Amikacin B Sulfate Gradient Elution

Introduction & Mechanistic Overview Amikacin B sulfate is a highly polar, polybasic aminoglycoside antibiotic synthesized from kanamycin A. Because its molecular structure lacks a conjugated π -electron system or strong...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Amikacin B sulfate is a highly polar, polybasic aminoglycoside antibiotic synthesized from kanamycin A. Because its molecular structure lacks a conjugated π -electron system or strong UV chromophore, it exhibits negligible absorbance in the 200–800 nm range[1]. Consequently, researchers must rely on specialized detection techniques—such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)[2], or pre-/post-column derivatization[3].

While gradient elution is essential for resolving Amikacin from its synthetic precursors (e.g., Kanamycin) and degradation products, it inherently alters the mobile phase composition over time. This dynamic change is the primary catalyst for baseline drift , which compromises integration accuracy, reproducibility, and Limits of Quantitation (LOQ). This support guide provides mechanistic explanations and field-proven protocols to stabilize baselines across all major Amikacin analytical workflows.

Diagnostic Workflow for Baseline Drift

G Start Observe Baseline Drift in Amikacin Gradient Elution CheckDet Identify Detection Modality Start->CheckDet DetCAD CAD / ELSD (Aerosol Detectors) CheckDet->DetCAD DetUV UV-Vis / DAD (Derivatization) CheckDet->DetUV DetPAD HPAEC-PAD (Electrochemical) CheckDet->DetPAD CauseCAD Root Cause: Volatility Mismatch or Non-Volatile Impurities DetCAD->CauseCAD CauseUV Root Cause: Buffer Absorbance Shift or Excess Deriv. Reagent DetUV->CauseUV CausePAD Root Cause: Carbonate Buildup or Electrode Fouling DetPAD->CausePAD FixCAD Corrective Action: Balance Ion-Pairing Conc. Use LC-MS Grade Solvents CauseCAD->FixCAD FixUV Corrective Action: Implement Step Gradient Optimize Reagent Stoichiometry CauseUV->FixUV FixPAD Corrective Action: Use Carbonate-Free NaOH Apply 4-Potential Waveform CausePAD->FixPAD

Fig 1: Root cause analysis and corrective workflow for Amikacin baseline drift.

Core Troubleshooting Guides (FAQs)

Section A: ELSD and CAD (Aerosol Detectors)

Q: Why does my ELSD/CAD baseline drift upward significantly as the organic modifier increases during the gradient? A: Aerosol detectors measure the light scattering or charge of residual particles after mobile phase evaporation. Amikacin is highly polar and requires volatile ion-pairing agents (e.g., Heptafluorobutyric acid [HFBA] or Trifluoroacetic acid [TFA]) for reversed-phase retention. Baseline drift here is caused by a volatility mismatch . As the gradient shifts from highly aqueous to highly organic, the evaporation efficiency changes. Furthermore, if the concentration of the ion-pairing agent is not perfectly matched between Mobile Phase A (Aqueous) and B (Organic), the background aerosol mass fluctuates, causing severe drift.

  • The Fix: Ensure the exact same concentration of your volatile additive (e.g., 0.1% TFA) is present in both Phase A and Phase B. Additionally, use a background subtraction method (running a blank gradient) or employ an inverse-gradient make-up flow post-column to maintain a constant solvent composition entering the detector.

Section B: Pre-Column Derivatization (UV/DAD)

Q: I am using the[3] with UV detection at 330-340 nm. The baseline drifts and I see ghost peaks. How do I fix this? A: The Hantzsch reaction utilizes acetylacetone, formaldehyde, and an acetate buffer to derivatize the primary aliphatic amines of Amikacin, creating a chromophore detectable at 340 nm[1][3]. Baseline drift during a gradient is typically caused by the elution of excess, unreacted derivatization reagents and changes in the refractive index of the acetate buffer/acetonitrile mixture.

  • The Fix: Transition from a continuous linear gradient to a step gradient or an optimized isocratic elution (e.g., pH 5.0 acetate buffer:acetonitrile at 30:70 v/v)[3]. If a gradient is strictly necessary to flush late-eluting matrix components, program a baseline hold during the critical elution window of the derivatized Amikacin, and only ramp the organic phase after the analyte has cleared the detector.

Section C: HPAEC-PAD (Electrochemical Detection)

Q: I am following the [2] using HPAEC-PAD. What causes the baseline to wander and the analyte response to drop over time? A: The USP assay utilizes high-pH mobile phases (e.g., 134 mM NaOH) and a gold working electrode[2]. Drift and signal loss in this environment are almost exclusively driven by carbonate contamination and electrode fouling . Sodium hydroxide readily absorbs atmospheric CO2​ to form sodium carbonate, which acts as a strong eluent in anion-exchange chromatography, altering retention times and causing baseline instability. Additionally, oxidation byproducts can foul the gold electrode[4].

  • The Fix: Always prepare mobile phases using 50% w/w NaOH solution (where sodium carbonate is insoluble and precipitates out) rather than NaOH pellets. Use highly degassed, ultra-pure water (18.2 MΩ·cm). To prevent electrode fouling, utilize a 4-potential waveform which continuously cleans and restores the gold electrode surface between detection pulses[4].

Validated Experimental Protocols

Protocol 1: Self-Validating Hantzsch Pre-Column Derivatization

This protocol ensures complete derivatization of Amikacin while minimizing excess reagent baseline interference[3].

Step-by-Step Methodology:

  • Reagent Preparation: Freshly prepare the Hantzsch reagent by mixing acetylacetone, formaldehyde, and 0.01 M acetate buffer (pH 5.0) in equimolar ratios. Critical: Use within 24 hours to prevent auto-polymerization.

  • Reaction: In a 5.0 mL screw-cap test tube, combine 1.0 mL of the Amikacin sample (or standard) with 1.0 mL of the Hantzsch reagent[3].

  • Incubation: Heat the mixture in a water bath at 60 °C for exactly 15 minutes to drive the condensation reaction to completion[3].

  • Quenching: Immediately transfer the tube to an ice bath (0–4 °C) to halt the reaction and stabilize the derivatized product[3].

  • Self-Validation Check (System Suitability):

    • Blank Injection: Inject a derivatized blank (water + reagent). The baseline at 340 nm must remain flat during the Amikacin retention window.

    • Resolution Solution: Inject a derivatized mixture of Amikacin (0.02 mg/mL) and Kanamycin (0.008 mg/mL). Proceed only if the chromatographic resolution ( Rs​ ) between the two peaks is >3.0 [1][2].

Protocol 2: Carbonate-Free Mobile Phase Preparation for HPAEC-PAD

To eliminate baseline drift in the USP PAD method[2][4].

Step-by-Step Methodology:

  • Water Degassing: Sparge 1.0 L of ultra-pure water (18.2 MΩ·cm) with high-purity Helium for 20 minutes to remove dissolved CO2​ .

  • Alkali Addition: Using a plastic pipette (never glass, to avoid silicate leaching), carefully aspirate 7.0 mL from the clear supernatant of a commercially available 50% w/w NaOH stock solution.

  • Mixing: Add the NaOH to the sparged water to achieve a final concentration of approximately 134 mM NaOH[2].

  • Maintenance: Keep the mobile phase under a continuous, gentle Helium blanket during the entire chromatographic run to prevent ambient CO2​ ingress.

Quantitative Data & System Suitability

Table 1: Comparison of Baseline Drift Causes and Corrective Actions

Detection ModePrimary Cause of DriftKey IndicatorCorrective Action
CAD / ELSD Volatility mismatch during gradientUpward exponential drift as %B increasesEquilibrate ion-pairing additive precisely in Phase A & B.
UV (Derivatized) Reagent absorbance / RI shiftGhost peaks; wavy baseline at 330-340 nmSwitch to isocratic elution (e.g., 30:70 Acetate Buffer:ACN)[3].
HPAEC-PAD Carbonate buildup / Electrode foulingWandering baseline; decreasing peak areaUse 50% w/w NaOH stock; apply 4-potential cleaning waveform[4].

Table 2: USP System Suitability Criteria for Amikacin Analysis[2][4] Use these metrics to validate that your baseline correction efforts have not compromised method integrity.

ParameterUSP RequirementTarget Value for Optimal Run
Resolution ( Rs​ ) ≥3.0 (Amikacin vs. Kanamycin) >4.0
Tailing Factor ( Tf​ ) ≤2.0 1.1−1.3
Retention Time RSD ≤0.3% <0.1%
Peak Area RSD ≤3.0% <1.5%

References

  • Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent Future Journal of Pharmaceutical Sciences (PMC/NIH) URL:[Link]

  • Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector Waters Corporation Application Notes URL:[Link]

  • LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin LCGC International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Amikacin B Sulfate in Human Serum

In the realm of therapeutic drug monitoring (TDM), precision and reliability are not merely goals; they are imperatives. For potent aminoglycoside antibiotics like amikacin, which carry a narrow therapeutic window and si...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of therapeutic drug monitoring (TDM), precision and reliability are not merely goals; they are imperatives. For potent aminoglycoside antibiotics like amikacin, which carry a narrow therapeutic window and significant risks of nephrotoxicity and ototoxicity, the stakes are particularly high.[1][2][3] Therapeutic efficacy is closely linked to achieving a sufficient peak concentration (Cmax), while minimizing toxicity is dependent on ensuring the trough concentration (Cmin) does not exceed established thresholds.[1][4] This guide provides an in-depth, experience-driven comparison and validation protocol for a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying amikacin in human serum. As the gold standard, LC-MS/MS offers superior sensitivity and specificity compared to alternatives like immunoassays, which may struggle with accurately measuring the critically low trough levels.[5][6][7]

Our discussion will eschew a simple recitation of steps, instead focusing on the causality behind each methodological choice—from sample preparation to the selection of an internal standard. This is a self-validating system, grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]

Core Methodology: A Deep Dive into a Robust Amikacin Assay

The foundation of any reliable TDM assay is a method that is both rugged and sensitive. The following protocol represents a synthesis of best practices observed across numerous validated studies, optimized for efficiency and accuracy in a clinical research setting.

The Causality Behind Our Experimental Choices
  • Sample Preparation: The Merits of Simplicity For routine TDM, the goal is a clean sample achieved with minimal complexity and time. While Solid-Phase Extraction (SPE) can yield higher recovery rates, for amikacin in serum, a well-optimized Protein Precipitation (PPT) is often sufficient and more cost-effective.[11][12] By using a simple organic solvent like methanol, we can efficiently crash out the majority of proteins with minimal method development.[5][12][13] The addition of a small percentage of formic acid to the precipitation solvent is a critical, field-proven insight; it helps to mitigate the non-specific binding and carryover issues that are notoriously challenging with highly polar aminoglycosides like amikacin.[1][14]

  • Internal Standard (IS) Selection: The Key to Precision An ideal internal standard co-elutes and experiences identical matrix effects as the analyte. While a stable isotope-labeled (SIL) amikacin, such as D5-Amikacin, is the theoretical gold standard, its cost can be prohibitive for routine analysis.[2] A more practical and widely validated approach is to use a structurally similar aminoglycoside that is not co-administered with amikacin. Kanamycin and Tobramycin are excellent choices.[11][15] They share structural motifs and ionization characteristics with amikacin, ensuring they effectively track and correct for variability during sample extraction and ionization. For this guide, we will proceed with Kanamycin as the internal standard.

  • Chromatography: Taming a Polar Analyte Amikacin's high polarity makes it a challenge for traditional reversed-phase chromatography. To achieve adequate retention and sharp peak shape, we employ a C8 or C18 column with an aqueous mobile phase containing an acid modifier and an organic salt.[5][13][15] Using a gradient elution with 0.1% formic acid and 5 mM ammonium formate in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) provides sharp, symmetrical peaks with a runtime of under 8 minutes.[5] This approach avoids the need for harsh ion-pairing reagents which can contaminate the MS system.[14][16]

  • Mass Spectrometry: Specific and Sensitive Detection Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive ion mode. This provides the highest degree of selectivity and sensitivity. The precursor-to-product ion transitions for amikacin and the chosen internal standard, kanamycin, are highly specific, ensuring that we are measuring only our compounds of interest.

    • Amikacin Transition: m/z 585.9 → 162.9[15]

    • Kanamycin (IS) Transition: m/z 484.7 → 162.8[15]

Method Comparison Guides: An Objective Analysis

The choices made in method development are not arbitrary. The following tables provide a comparative overview of common alternatives, supported by experimental data from published literature.

Table 1: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale & Justification
Recovery 65-85% (Typical)>85% (Often higher)SPE offers cleaner extracts and can improve recovery, which is advantageous for very low concentration studies. However, for the therapeutic range of amikacin, the recovery from a simple PPT is sufficient and consistent.[11]
Matrix Effect ModerateLowSPE provides a cleaner sample, significantly reducing ion suppression or enhancement.[11] However, a proper internal standard effectively compensates for the moderate matrix effects seen with PPT.[1][4]
Speed & Throughput HighModeratePPT is a simple "add-and-vortex" procedure, making it ideal for high-throughput clinical environments.[5][13]
Cost per Sample LowHighSPE cartridges and the potential need for automation increase the cost per sample significantly.
Table 2: Comparison of Internal Standard (IS) Choices
Internal StandardTypeAdvantagesDisadvantages
Kanamycin/Tobramycin Structural AnalogCost-effective, readily available, demonstrates similar extraction and ionization behavior to amikacin.[11][15]May have slight differences in chromatographic retention time that need to be managed.
D5-Amikacin Stable Isotope-Labeled (SIL)Considered the "gold standard"; co-elutes perfectly and compensates most accurately for all sources of variability.[2]High cost, which can be a barrier for routine TDM.
Apramycin/Isepamicin Structural AnalogAlso proven to be effective in validated methods.[1][6]Availability and cost may vary compared to kanamycin or tobramycin.
Table 3: Summary of Validation Performance from Published LC-MS/MS Methods
ParameterMethod 1 (PPT, C8 Column)[5]Method 2 (PPT, Isepamicin IS)[1][4]Method 3 (SPE, Tobramycin IS)[11]Method 4 (DMS, D5-Amikacin IS)[2]
Linearity Range (µg/mL) 0.2 - 250.1 - 1000.25 - 80 (serum)0.5 - 100
LLOQ (µg/mL) 0.20.10.250.5
Intra-day Precision (%CV) < 15%< 11%Not explicitly stated, but within FDA limits< 14.2%
Inter-day Precision (%CV) < 15%< 11%Not explicitly stated, but within FDA limits< 14.2%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%91.8% to 109.6%

Visualizing the Workflow and Validation Logic

A clear visual representation of the process flow is essential for training and ensuring consistency.

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postdata Data Processing Sample 1. Receive Human Serum Sample Spike 2. Spike with Kanamycin (Internal Standard) Sample->Spike PPT 3. Protein Precipitation (Acidified Methanol) Spike->PPT Centrifuge 4. Centrifuge (13,000 rpm, 10 min) PPT->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject 6. Inject onto LC-MS/MS System Transfer->Inject Integrate 7. Integrate Peak Areas (Amikacin & IS) Inject->Integrate Calculate 8. Calculate Ratio (Analyte/IS) Integrate->Calculate Quantify 9. Quantify Concentration (vs. Calibration Curve) Calculate->Quantify Report 10. Report Result Quantify->Report Validation_Logic Start Method Development Complete Selectivity Selectivity & Specificity (Blank Matrix Analysis) Start->Selectivity LLOQ Determine LLOQ (S/N > 10) Selectivity->LLOQ Linearity Calibration Curve (Linearity, Range) LLOQ->Linearity Accuracy Accuracy & Precision (Intra & Inter-day Batches) Linearity->Accuracy Recovery Extraction Recovery Accuracy->Recovery Matrix Matrix Effect (Post-extraction Spike) Accuracy->Matrix Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Accuracy->Stability Report Validation Report Complete Recovery->Report Matrix->Report Stability->Report

Caption: Logical flow of experiments for full bioanalytical method validation.

Experimental Protocol: A Step-by-Step Validation Guide

This protocol is aligned with FDA and EMA guidelines for bioanalytical method validation. [8][9][10][17]

Preparation of Stock Solutions, Calibration Standards (CS), and Quality Controls (QC)
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of Amikacin B Sulfate and Kanamycin (IS) in purified water. Store at -80°C. [1]* Calibration Standards (CS): Serially dilute the amikacin stock solution to create working solutions. Spike these into blank human serum to prepare a minimum of 8 non-zero standards covering the range of 0.1 µg/mL to 100 µg/mL. [1][4][8]* Quality Control (QC) Samples: Prepare QC samples in blank human serum at four levels:

    • LLOQ: (e.g., 0.1 µg/mL)

    • Low QC: (e.g., 0.3 µg/mL)

    • Mid QC: (e.g., 15 µg/mL)

    • High QC: (e.g., 75 µg/mL)

Sample Preparation Procedure
  • Pipette 100 µL of serum sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 50 µg/mL Kanamycin). [1]3. Add 400 µL of cold precipitation solvent (Methanol with 0.1% Formic Acid). [1]4. Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Validation Experiments
  • Selectivity: Analyze at least six different lots of blank human serum. No significant interfering peaks should be observed at the retention times of amikacin and the IS. [17]* Linearity and LLOQ: Analyze three separate calibration curves. At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be >0.99. [1][4]* Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Mid, and High QC samples in three separate analytical runs (one intra-day, two inter-day). The mean accuracy should be within ±15% (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ). [15]* Matrix Effect: Compare the peak response of amikacin spiked into post-extraction supernatant from six different serum lots to the response of a pure solution at the same concentration. The %CV of the IS-normalized matrix factor should be ≤15%. [1][4]* Recovery: Compare the peak area of amikacin from pre-extraction spiked samples to that of post-extraction spiked samples at Low, Mid, and High QC concentrations. [1]* Stability: Assess the stability of amikacin in serum under various conditions by analyzing QC samples (n=3 at Low and High concentrations) and comparing them to freshly prepared standards.

    • Freeze-Thaw Stability: After three freeze (-80°C) and thaw cycles. [1][4] * Bench-Top Stability: After sitting at room temperature for at least 12 hours. [4] * Post-Preparative Stability: Processed samples stored in the autosampler (e.g., 4°C) for 48 hours. [1][4] * Long-Term Stability: Stored at -80°C for a duration exceeding the expected sample storage time in a clinical study.

Conclusion

The LC-MS/MS method detailed and validated herein provides a robust, sensitive, and specific tool for the therapeutic drug monitoring of amikacin B sulfate in human serum. By understanding the scientific rationale behind each step—from the efficiency of protein precipitation to the precise compensation afforded by a structural analog internal standard—researchers and clinicians can have high confidence in the generated data. This confidence is paramount for optimizing dosing regimens, ultimately enhancing therapeutic efficacy while safeguarding patients from the potential toxicities of this critical antibiotic. The successful completion of the validation experiments described confirms that the method is fit for its intended purpose in a regulated bioanalytical environment.

References

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. (2024). PLOS ONE. [Link]

  • Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. (2021). European Journal of Hospital Pharmacy. [Link]

  • Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. (2014). University of Groningen Research Portal. [Link]

  • Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. (2014). PubMed. [Link]

  • A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. (2020). Future Science. [Link]

  • Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. (2021). PMC. [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. (2024). ResearchGate. [Link]

  • A simple and rapid HPLC-MS/MS method for therapeutic drug monitoring of amikacin in dried matrix spots. (n.d.). ROWELL. [Link]

  • Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. (2016). Pharmaceutical Methods. [Link]

  • A simple and rapid HPLC-MS/MS method for therapeutic drug monitoring of amikacin in dried matrix spots. (2023). PubMed. [Link]

  • Screening and Confirmation for Aminoglycosides by LC-MS-MS. (n.d.). USDA FSIS. [Link]

  • Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. (2024). PMC. [Link]

  • LC-MS/MS Method Package for Aminoglycoside Antibiotics. (n.d.). Shimadzu. [Link]

  • DEVELOPMENT AND VALIDATION OF A BIOANALYTICAL METHOD FOR THERAPEUTIC DRUG MONITORING OF AMIKACIN IN HUMAN PLASMA USING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2026). ResearchGate. [Link]

  • Are you familiar with a LC-MS/MS method for Amikacin in plasma & urine matrices? (2015). ResearchGate. [Link]

  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (2017). SciELO. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2011). PMC. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. [Link]

  • Bioanalytical Method Validation. (2013). FDA. [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]

  • Analysis of Amikacin in Human Serum By UHPLC With Fluorescence Detector Using Chloro-Formate Reagent With Glycine. (2025). ResearchGate. [Link]

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Comparative

A Comparative Guide to Amikacin B Sulfate and Other Aminoglycoside Impurities for Researchers and Drug Development Professionals

In the landscape of potent antibiotics, amikacin stands as a critical tool against severe Gram-negative bacterial infections. A semi-synthetic derivative of kanamycin A, its efficacy is intrinsically linked to its purity...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of potent antibiotics, amikacin stands as a critical tool against severe Gram-negative bacterial infections. A semi-synthetic derivative of kanamycin A, its efficacy is intrinsically linked to its purity.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the impurity profile of amikacin sulfate is not merely a regulatory hurdle but a scientific necessity to ensure therapeutic safety and efficacy. This guide provides an in-depth comparison of Amikacin B Sulfate (also known as Amikacin EP Impurity H) with other significant impurities associated with amikacin, supported by a review of analytical methodologies and toxicological considerations.

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, as impurities can impact both the safety and efficacy of the final product.[2] Amikacin, being a semi-synthetic aminoglycoside, can be associated with impurities originating from the starting material (kanamycin A), by-products of the synthetic process, and degradation products.[2] The European Pharmacopoeia (EP) lists several potential impurities, each with a unique chemical structure that can influence its analytical behavior and biological activity.

The Impurity Landscape: Structures and Origins

The journey from the fermentation-derived kanamycin A to the final amikacin sulfate product is a multi-step process, each stage of which can introduce or create impurities. Understanding the chemical identity of these related substances is the first step in controlling them.

Amikacin and its Primary Precursor
  • Amikacin: The active pharmaceutical ingredient (API), is kanamycin A acylated at the N-1 position of the 2-deoxystreptamine ring with a (S)-4-amino-2-hydroxybutyryl (L-HABA) group. This modification sterically hinders enzymatic inactivation, broadening its antibacterial spectrum.

  • Amikacin EP Impurity D (Kanamycin A): The starting material for the synthesis of amikacin. Its presence in the final product indicates an incomplete reaction or inadequate purification. As a known aminoglycoside with its own therapeutic and toxicological profile, its control is paramount.[3]

Key Amikacin-Related Impurities

The following table details the structures of amikacin and its major impurities as defined by the European Pharmacopoeia. These impurities primarily arise from alternative acylation reactions or are structurally related to the kanamycin core.

Compound NameEP Impurity DesignationMolecular FormulaMolecular Weight ( g/mol )Chemical Structure
Amikacin-C22H43N5O13585.60[Image of Amikacin structure]
4-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-6-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-L-streptamineAC22H43N5O13585.61[Image of Amikacin Impurity A structure]
4-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-6-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1,3-N-bis[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-L-streptamineBC26H50N6O15686.71[Image of Amikacin Impurity B structure]
4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-6-O-[3-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-deoxy-α-D-glucopyranosyl]-2-deoxy-D-streptamineCC22H43N5O13585.60[Image of Amikacin Impurity C structure]
Kanamycin ADC18H36N4O11484.50[Image of Amikacin Impurity D structure]
4-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-6-O-[6-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-6-deoxy-α-D-glucopyranosyl]-2-deoxy-L-streptamineEC22H43N5O13585.61[Image of Amikacin Impurity E structure]
6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-4-O-[6-[(2S)-4-amino-2-hydroxybutanoyl]amino-6-deoxy-α-D-glucopyranosyl]-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamineFC26H50N6O15686.71[Image of Amikacin Impurity F structure]
6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2R)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamineGC22H43N5O13585.61[Image of Amikacin Impurity G structure]
Amikacin B (Sulfate) H C22H44N6O12 584.62 [Image of Amikacin Impurity H structure]
(2S)-4-Amino-2-hydroxybutanoic acidIC4H9NO3119.12[Image of Amikacin Impurity I structure]

Analytical Methodologies for Impurity Profiling

The analysis of amikacin and its impurities is challenging due to their lack of a strong UV chromophore, high polarity, and structural similarity. Consequently, various analytical techniques have been developed, often requiring a derivatization step to enable detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation and quantification of amikacin and its related substances. The choice of detector is critical and dictates the need for derivatization.

  • HPLC with UV-Visible Detection (Post- or Pre-column Derivatization): This is a common approach where the aminoglycosides are reacted with a chromogenic agent.

    • Hantzsch Reagent: A mixture of acetylacetone, formaldehyde, and acetate buffer can be used for pre-column derivatization, allowing for UV detection at around 340 nm.[4]

    • Ninhydrin: Another popular reagent for post-column derivatization, producing a colored complex detectable in the visible region.

  • HPLC with Fluorescence Detection: Pre-column derivatization with fluorogenic reagents like o-phthalaldehyde (OPA) offers high sensitivity, making it suitable for bioanalytical applications.

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not require the analyte to have a chromophore, offering a significant advantage for direct analysis of underivatized aminoglycosides.[5][6] HILIC-CAD, in particular, has shown high sensitivity in detecting a greater number of impurities compared to other methods.[5]

  • HPLC with Electrochemical Detection (ECD): The European Pharmacopoeia monograph for amikacin sulfate specifies HPLC with pulsed amperometric detection (PAD) on a gold electrode for the analysis of related substances. This method provides high sensitivity for aminoglycosides without derivatization.[1]

The following workflow illustrates a typical HPLC analysis of amikacin and its impurities, highlighting the critical decision point of derivatization based on the chosen detection method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amikacin Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution Derivatization Pre-column Derivatization (e.g., OPA, Hantzsch) Dissolution->Derivatization If UV/Fluorescence Detection HPLC HPLC Separation (Reversed-Phase or HILIC) Dissolution->HPLC If CAD/ELSD/ECD Detection Derivatization->HPLC Detector Detector HPLC->Detector UV_Vis UV-Vis Detector->UV_Vis Fluorescence Fluorescence Detector->Fluorescence CAD_ELSD CAD / ELSD Detector->CAD_ELSD ECD Electrochemical (PAD) Detector->ECD Data Chromatogram UV_Vis->Data Fluorescence->Data CAD_ELSD->Data ECD->Data Quantification Impurity Quantification Data->Quantification

Caption: General workflow for the HPLC analysis of amikacin impurities.
Comparative Overview of Analytical Method Performance

The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, the number of impurities to be monitored, and the available instrumentation. The following table summarizes key performance parameters from various validated HPLC methods.

MethodDerivatizationDetectorLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCHantzsch ReagentDAD (340 nm)0.10 - 25.00.0240.071[4]
RP-HPLCNinhydrinDAD (400 nm)0.0625 - 0.750 (mg/mL)0.0076 (mg/mL)0.023 (mg/mL)[7]
RP-HPLC-CADNot specifiedNot specifiedNot specified[8]
HILIC-CADNot specifiedNot specifiedNot specified[5]
RP-HPLC-Electrochemical (PAD)Not specifiedNot specifiedNot specified[1]

Note: Direct comparison of LOD/LOQ values should be done with caution due to variations in experimental conditions and calculation methods across different studies.

Toxicological Significance of Amikacin Impurities

  • Kanamycin A (Impurity D): As a known aminoglycoside antibiotic, kanamycin A exhibits both nephrotoxic and ototoxic properties. Its presence as an impurity contributes to the overall toxic potential of the drug product.

  • Other Related Substances: Impurities such as Amikacin B (Impurity H), which are structurally very similar to amikacin, are presumed to have similar toxicological profiles. In-vitro studies on amikacin analogs have shown that even minor structural modifications can influence cytotoxicity.[9] For instance, some synthesized amikacin analogs have demonstrated reduced in-vitro nephrotoxicity compared to amikacin itself.[9] This highlights the importance of controlling the levels of all related substances.

The following diagram illustrates the relationship between amikacin, its precursor, and the potential for toxicity.

Toxicity_Pathway Kanamycin Kanamycin A (Impurity D) Synthesis Semi-synthesis (Acylation) Kanamycin->Synthesis Toxicity Potential for Nephrotoxicity & Ototoxicity Kanamycin->Toxicity Inherent Toxicity Amikacin Amikacin API Synthesis->Amikacin Impurities Related Impurities (e.g., Amikacin B Sulfate) Synthesis->Impurities By-products DrugProduct Final Drug Product Amikacin->DrugProduct Amikacin->Toxicity Inherent Toxicity Impurities->DrugProduct Impurities->Toxicity Presumed Toxicity

Caption: Relationship between amikacin synthesis, impurities, and toxicity.

Conclusion

The comprehensive analysis and control of impurities, including Amikacin B Sulfate, are fundamental to ensuring the quality, safety, and efficacy of amikacin drug products. While Amikacin B Sulfate is one of several structurally similar impurities, the primary process-related impurity of concern is often the unreacted starting material, kanamycin A, due to its own well-characterized toxicological profile.

A variety of sophisticated analytical techniques are available for the challenging task of separating and quantifying these polar, non-chromophoric compounds. The choice of method, particularly the detector, will depend on the specific analytical needs, with universal detectors like CAD and highly sensitive techniques like electrochemical detection offering advantages for direct analysis.

For researchers and drug development professionals, a deep understanding of the impurity profile, coupled with robust analytical control strategies, is essential. While direct comparative toxicological data for each impurity remains an area for further research, a conservative approach that minimizes all related substances is the most prudent path forward in the development of safe and effective amikacin therapies.

References

  • Ban, Y. W., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 712099. [Link]

  • Gou, Y., et al. (2018). A Sensitive Method for Direct Analysis of Impurities in Apramycin and Other Aminoglycoside Antibiotics Using Charged Aerosol Detection. Thermo Fisher Scientific.
  • Li, Y., et al. (2019). Various methods of quantitation the CAD response for amikacin sample. ResearchGate. [Link]

  • Antec Scientific. (n.d.). Amikacin Sulfate - EP Method. [Link]

  • European Pharmacopoeia (EP).
  • Agilent Technologies. (n.d.). Impurity Analysis of Aminoglycoside Antibiotic Using the Agilent InfinityLab Poroshell 120 HILIC-Z Column with ELSD Detection. [Link]

  • Al-Badr, A. A., & El-Enany, N. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Scientific Reports, 10(1), 14785. [Link]

  • Alshweiat, A., et al. (2020). Amikacin induces rapid dose-dependent apoptotic cell death in equine chondrocytes and synovial cells in vitro. Equine Veterinary Journal, 52(5), 715-724. [Link]

  • Xu, L., et al. (2012). Determination of isepamicin by HPLC-ELSD method. ResearchGate. [Link]

  • Shehzadi, N., et al. (2017). Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1767-1777.
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  • Hoštacká, A. (2001). Effect of Amikacin on Cytotoxic Activity and Hydrophobicity of Acinetobacter baumannii. General Physiology and Biophysics, 20(3), 327-334.
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  • Al-Badr, A. A., & El-Enany, N. (2020). Figure 2 from A rapid HPLC-DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Section 1: Chemical Hazard Profile &amp; Disposal Causality

Comprehensive Laboratory Guide: Amikacin Sulfate Handling and Disposal Procedures Amikacin sulfate is a potent, broad-spectrum aminoglycoside antibiotic routinely utilized in molecular biology and mammalian cell culture...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Amikacin Sulfate Handling and Disposal Procedures

Amikacin sulfate is a potent, broad-spectrum aminoglycoside antibiotic routinely utilized in molecular biology and mammalian cell culture to prevent bacterial contamination. While highly effective in vitro, its environmental persistence and potential to drive antimicrobial resistance (AMR) make proper laboratory disposal a critical operational mandate.

This guide provides researchers and drug development professionals with a validated, step-by-step framework for managing Amikacin sulfate waste. By treating this antibiotic as a persistent chemical hazard, laboratories can ensure strict compliance with Resource Conservation and Recovery Act (RCRA) standards and Environmental Protection Agency (EPA) guidelines.

To design a self-validating disposal protocol, we must first understand the physicochemical properties of Amikacin sulfate that dictate its handling.

Table 1: Amikacin Sulfate Hazard and Property Summary

PropertyValue / Description
CAS Number 39831-55-5[1]
GHS Hazard Statements H317 (May cause allergic skin reaction)[2],,[3]H360 (May damage fertility or the unborn child)[1]H372 (Causes damage to organs through prolonged exposure)[1]
Target Organs Kidneys, Auditory system[1]
Thermal Stability Heat-stable; retains activity post-autoclaving[4]
Chemical Incompatibilities Strong oxidizing agents[3]

The Causality of Aminoglycoside Disposal: A critical error in many laboratory settings is the assumption that standard autoclaving neutralizes all antibiotics. Amikacin sulfate is highly heat-stable[4]. Standard thermal decontamination (121°C at 15 psi for 20-30 minutes) successfully lyses biological pathogens but leaves the aminoglycoside pharmacophore intact[4]. Consequently, pouring autoclaved Amikacin media down the drain introduces active antibiotics into municipal wastewater, driving environmental AMR. Therefore, Amikacin must be managed as a hazardous chemical waste even after biological sterilization[4].

Section 2: Waste Segregation Logic

The following decision tree outlines the logical routing of Amikacin sulfate based on its physical state and concentration.

AmikacinWorkflow Start Amikacin Sulfate Waste Generation Solid Solid Powder (Pure/Expired) Start->Solid Stock Stock Solutions (High Conc.) Start->Stock Media Cell Culture Media (Low Conc. + Biohazard) Start->Media ChemWaste RCRA Hazardous Chemical Waste Solid->ChemWaste Keep in original container Stock->ChemWaste Collect in compatible HDPE Decon Biological Deactivation (Bleach/Autoclave) Media->Decon Inactivate pathogens first Incineration Off-site High-Temp Incineration ChemWaste->Incineration Final EPA/RCRA disposal Decon->ChemWaste Amikacin is heat-stable

Workflow for the segregation and disposal of Amikacin Sulfate waste streams.

Section 3: Validated Step-by-Step Disposal Protocols

Protocol A: Unused or Expired Solid Powder

Context: Solid powders pose an inhalation risk and act as severe skin sensitizers (H317)[2].

  • Containment: Keep the expired or unused Amikacin sulfate in its original manufacturer packaging. Do not attempt to dissolve it in water, as this unnecessarily increases the volume of your hazardous waste stream[5].

  • Labeling: Deface the original barcode and apply a compliant "Hazardous Waste" label. Clearly indicate "Amikacin Sulfate - Toxic/Sensitizer"[5].

  • Storage: Transfer the sealed vial to a designated Satellite Accumulation Area (SAA). Ensure it is segregated from strong oxidizing agents to prevent incompatible chemical reactions[5],[3].

  • Validation: Verify that the SAA container is structurally sound and that the laboratory inventory log is updated before requesting an Environmental Health and Safety (EHS) pickup[5].

Protocol B: Concentrated Stock Solutions (>1 mg/mL)

Context: High-concentration stocks are acutely toxic to aquatic life and must be chemically isolated[6].

  • Segregation: Collect liquid stock solutions in a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container.

  • Consolidation: Do not mix Amikacin waste with strong acids, bases, or flammable solvents, as this complicates downstream incineration processing[7].

  • Labeling: Label the container with the exact contents (e.g., "Aqueous Amikacin Sulfate, 50 mg/mL").

  • Validation: Check the pH of the waste carboy using indicator strips to ensure it remains neutral (pH 6-8) before sealing the cap. Transfer to EHS for off-site high-temperature incineration[6].

Protocol C: Amikacin-Contaminated Cell Culture Media (<100 µg/mL)

Context: This waste stream is a dual-hazard (biological and chemical). The biological hazard must be neutralized before the chemical hazard is processed[8].

  • Biological Deactivation: Add household bleach (sodium hypochlorite) to the liquid waste to achieve a final concentration of 10%[7],[8].

  • Incubation: Allow the bleached media to sit at room temperature for a minimum of 30 minutes to ensure complete lysis of viral and bacterial agents[7].

  • Chemical Routing: Because the Amikacin remains chemically active, do not pour the bleached media down the drain[4]. Transfer the liquid to an aqueous chemical waste carboy labeled "Aqueous Waste: Bleach and Trace Amikacin"[4].

  • Validation: Visually confirm the color change (loss of phenol red indicator color) demonstrating bleach efficacy, then secure the carboy in secondary containment.

Section 4: Accidental Spill Response & Decontamination

Handling dry Amikacin sulfate powder carries the risk of aerosolization, which can lead to respiratory irritation and severe allergic skin reactions[2],.

Minor Powder Spill Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area[9].

  • PPE Verification: Don a fitted N95/P100 respirator, safety goggles, a lab coat, and double nitrile gloves[9],[1].

  • Dust Suppression (Critical Step): Do not sweep dry powder. Lightly dampen absorbent pads with water and place them over the powder to prevent aerosolization[9]. Alternatively, use a HEPA-filtered vacuum explicitly designed for hazardous dust[9].

  • Collection: Carefully scoop the damp material using a non-sparking tool and place it into a sealed, labeled hazardous waste bag[9].

  • Surface Decontamination: Scrub the affected benchtop or floor with a detergent solution, followed by a 70% ethanol wipe down to remove trace residues[2],[1].

References

  • Amikacin sulfate-SDS-MedChemExpress , medchemexpress.com. 2

  • Amikacin disulfate - Santa Cruz Biotechnology , scbt.com. 9

  • Amikacin sulfate - European Directorate for the Quality of Medicines & HealthCare , edqm.eu. 1

  • AMIKACIN SULFATE - TOKU-E , toku-e.com. 6

  • SAFETY DATA SHEET - Sigma-Aldrich , sigmaaldrich.com. Link

  • Procedures for Disposal of Unwanted Laboratory Material (ULM) , byu.edu.7

  • Hazardous Waste Management : USDA ARS , usda.gov. 8

  • Laboratory Waste Management Guidelines , odu.edu. 5

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right , bitesizebio.com. 4

  • SAFETY DATA SHEET - Fisher Scientific , fishersci.com. 3

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